1-Acetyl-6-bromo-1,2,3,4-tetrahydroquinoline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(6-bromo-3,4-dihydro-2H-quinolin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c1-8(14)13-6-2-3-9-7-10(12)4-5-11(9)13/h4-5,7H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHQKJGRWIRTURN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70176726 | |
| Record name | 1-Acetyl-6-bromo-1,2,3,4-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70176726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22190-40-5 | |
| Record name | 1-(6-Bromo-3,4-dihydro-1(2H)-quinolinyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22190-40-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Acetyl-6-bromo-1,2,3,4-tetrahydroquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022190405 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Acetyl-6-bromo-1,2,3,4-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70176726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-acetyl-6-bromo-1,2,3,4-tetrahydroquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.739 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-ACETYL-6-BROMO-1,2,3,4-TETRAHYDROQUINOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MGD3GNJ239 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-Acetyl-6-bromo-1,2,3,4-tetrahydroquinoline
This technical guide provides a comprehensive overview of the primary synthetic routes for 1-Acetyl-6-bromo-1,2,3,4-tetrahydroquinoline, a key intermediate in pharmaceutical research and development. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, comparative data, and visual representations of the synthetic pathways.
Introduction
This compound is a substituted tetrahydroquinoline derivative. The tetrahydroquinoline core is a prevalent scaffold in a multitude of biologically active compounds and natural products. The presence of a bromine atom at the 6-position and an acetyl group on the nitrogen atom provides functional handles for further chemical modifications, making it a versatile building block in medicinal chemistry. This guide will focus on two principal and practical synthetic strategies for its preparation.
Synthetic Routes Overview
The synthesis of this compound can be efficiently achieved through two primary pathways:
-
Route 1: Electrophilic Bromination. This approach involves the direct bromination of the pre-formed 1-Acetyl-1,2,3,4-tetrahydroquinoline.
-
Route 2: N-Acetylation. This method begins with the synthesis of 6-bromo-1,2,3,4-tetrahydroquinoline, which is subsequently acetylated at the nitrogen atom.
The selection of the optimal route may depend on the availability of starting materials, desired purity, and scalability of the process.
Route 1: Bromination of 1-Acetyl-1,2,3,4-tetrahydroquinoline
This synthetic route is a direct and high-yielding method to obtain the target compound. The electron-donating nature of the acetylated amino group activates the aromatic ring, facilitating electrophilic substitution, primarily at the para-position.
Experimental Protocol
Materials:
-
1-Acetyl-1,2,3,4-tetrahydroquinoline
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 1-Acetyl-1,2,3,4-tetrahydroquinoline (1 equivalent) in N,N-dimethylformamide (DMF).
-
To the stirred solution, add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise at room temperature (20°C).
-
Continue stirring the reaction mixture at room temperature for 3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, pour the mixture into water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be further purified by column chromatography on silica gel or by recrystallization.
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | 1-Acetyl-1,2,3,4-tetrahydroquinoline | N/A |
| Reagent | N-Bromosuccinimide (NBS) | [1] |
| Solvent | N,N-Dimethylformamide (DMF) | [1] |
| Reaction Temperature | 20°C | [1] |
| Reaction Time | 3 hours | [1] |
| Yield | 96% | [1] |
Logical Workflow Diagram
References
An In-depth Technical Guide to 1-Acetyl-6-bromo-1,2,3,4-tetrahydroquinoline: Synthesis and Spectroscopic Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and spectroscopic properties of 1-Acetyl-6-bromo-1,2,3,4-tetrahydroquinoline. Due to the limited availability of direct experimental data in peer-reviewed literature, this document combines predicted data, analogous compound data, and established synthetic methodologies to serve as a valuable resource for researchers working with this and structurally related compounds.
Spectroscopic Data
Mass Spectrometry
Mass spectrometry confirms the molecular weight and isotopic distribution of the target compound. The presence of a bromine atom results in a characteristic M/M+2 isotopic pattern. The predicted fragmentation pattern would likely involve the loss of the acetyl group and subsequent cleavages of the tetrahydroquinoline ring.
Table 1: Predicted Mass Spectrometry Data for this compound
| Adduct Ion | Predicted m/z |
| [M+H]⁺ | 254.0175 |
| [M+Na]⁺ | 275.9994 |
| [M-H]⁻ | 252.0029 |
| [M]⁺ | 253.0097 |
Data sourced from PubChem predictions.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for elucidating the detailed molecular structure. The following tables outline the expected chemical shifts for ¹H and ¹³C NMR. These predictions are based on the known spectra of 6-bromo-1,2,3,4-tetrahydroquinoline and the anticipated electronic effects of N-acetylation. The acetyl group is expected to introduce a downfield shift on the neighboring protons and carbons.
Table 2: Expected ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 7.3 - 7.0 | m | 3H | Aromatic protons |
| ~ 3.8 | t | 2H | H-2 |
| ~ 2.8 | t | 2H | H-4 |
| ~ 2.2 | s | 3H | Acetyl CH₃ |
| ~ 1.9 | m | 2H | H-3 |
Table 3: Expected ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~ 169 | C=O (Acetyl) |
| ~ 140 | C-8a |
| ~ 132 | C-7 |
| ~ 130 | C-5 |
| ~ 128 | C-4a |
| ~ 116 | C-6 |
| ~ 43 | C-2 |
| ~ 27 | C-4 |
| ~ 24 | C-3 |
| ~ 22 | Acetyl CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The key expected absorptions are the amide carbonyl stretch from the acetyl group and various vibrations associated with the aromatic and aliphatic parts of the molecule.
Table 4: Expected Infrared (IR) Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3050 | Medium | Aromatic C-H stretch |
| ~ 2950 | Medium | Aliphatic C-H stretch |
| ~ 1660 | Strong | Amide C=O stretch (Acetyl) |
| ~ 1600, 1480 | Medium-Strong | Aromatic C=C bending |
| ~ 1280 | Medium | C-N stretch |
| ~ 810 | Strong | C-H out-of-plane bending (Aromatic) |
| ~ 550 | Medium | C-Br stretch |
Experimental Protocols
The synthesis of this compound is most commonly achieved through the N-acetylation of its precursor, 6-bromo-1,2,3,4-tetrahydroquinoline.
Synthesis of this compound
This procedure is adapted from general methods for the N-acetylation of tetrahydroquinolines.[2]
Materials:
-
6-bromo-1,2,3,4-tetrahydroquinoline
-
Acetic anhydride
-
Pyridine (optional, as a catalyst and acid scavenger)
-
Dichloromethane (or other suitable aprotic solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 6-bromo-1,2,3,4-tetrahydroquinoline (1 equivalent) in dichloromethane.
-
Add acetic anhydride (1.2 equivalents) to the solution. A catalytic amount of pyridine can also be added.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution to neutralize the excess acetic anhydride and any acetic acid formed.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.
Visualizations
Synthetic and Characterization Workflow
The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.
Biological Activity
Currently, there is no specific information available in the scientific literature regarding the biological activities or signaling pathway interactions of this compound. However, the tetrahydroquinoline scaffold is a well-known privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[3][4] Therefore, this compound could be a candidate for screening in various biological assays.
References
- 1. PubChemLite - this compound (C11H12BrNO) [pubchemlite.lcsb.uni.lu]
- 2. Effects of N-Substitutions on the Tetrahydroquinoline (THQ) Core of Mixed-Efficacy μ-Opioid Receptor (MOR)/δ-Opioid Receptor (DOR) Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
An In-depth Technical Guide to the Chemical Properties of 1-Acetyl-6-bromo-1,2,3,4-tetrahydroquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 1-Acetyl-6-bromo-1,2,3,4-tetrahydroquinoline. Due to the limited availability of direct experimental data for this specific molecule in publicly accessible literature, this guide combines available information with established methodologies for structurally related compounds to offer a thorough resource for research and development.
Core Chemical Properties
This compound is a derivative of the tetrahydroquinoline heterocyclic scaffold, featuring an acetyl group at the nitrogen (position 1) and a bromine atom at position 6 of the aromatic ring.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂BrNO | --INVALID-LINK-- |
| Molecular Weight | 254.12 g/mol | --INVALID-LINK--[1] |
| CAS Number | 22190-40-5 | --INVALID-LINK--[1] |
| Appearance | Predicted: White to pale yellow solid | Inferred from related compounds |
| Melting Point | Not reported | |
| Boiling Point | Not reported | --INVALID-LINK--[1] |
| Solubility | Predicted: Soluble in organic solvents like ethanol, acetone, and esters. | --INVALID-LINK-- |
Synthesis and Purification
-
Route A: Bromination of 1,2,3,4-tetrahydroquinoline followed by N-acetylation.
-
Route B: N-acetylation of 1,2,3,4-tetrahydroquinoline followed by bromination.
Both routes are chemically viable, and the choice may depend on precursor availability and desired regioselectivity. Below is a generalized experimental protocol based on established methods for similar transformations.
Proposed Synthetic Pathway
Experimental Protocols (Generalized)
Route A: Bromination followed by Acetylation
Step 1: Synthesis of 6-Bromo-1,2,3,4-tetrahydroquinoline
This procedure is adapted from the bromination of 1,2,3,4-tetrahydroquinoline.
-
Materials: 1,2,3,4-tetrahydroquinoline, N-Bromosuccinimide (NBS), Acetonitrile.
-
Procedure: To a stirred solution of 1,2,3,4-tetrahydroquinoline in acetonitrile at 0°C, N-bromosuccinimide is added portion-wise. The reaction mixture is stirred at 0°C for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). After completion, the reaction mixture is worked up by adding water and extracting with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure to yield the crude product.[2]
Step 2: Synthesis of this compound
This procedure involves the N-acetylation of the product from Step 1.
-
Materials: 6-Bromo-1,2,3,4-tetrahydroquinoline, Acetic anhydride or Acetyl chloride, a suitable base (e.g., pyridine or triethylamine), and a solvent (e.g., dichloromethane).
-
Procedure: To a solution of 6-bromo-1,2,3,4-tetrahydroquinoline and a base in a suitable solvent, acetic anhydride or acetyl chloride is added dropwise at 0°C. The reaction is then allowed to warm to room temperature and stirred for several hours. The reaction is monitored by TLC. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to give the crude product.
Route B: Acetylation followed by Bromination
A brief experimental description for the bromination of 1-acetyl-1,2,3,4-tetrahydroquinoline suggests dissolving the starting material in DMF and adding N-bromosuccinimide portion-wise. The reaction is stirred at room temperature for 3 hours, followed by pouring into water and extraction with ethyl acetate[3].
Purification
Purification of the final product can be achieved through standard laboratory techniques.
-
Recrystallization: The crude product can be recrystallized from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to obtain a purified crystalline solid.
-
Column Chromatography: For higher purity, silica gel column chromatography can be employed. A solvent system with a gradient of increasing polarity (e.g., ethyl acetate in hexane) is typically used to elute the compound.
Spectral Data (Predicted and Analog-Based)
No experimental spectra for this compound were found in the searched literature. The following data is based on predictions and analysis of the precursor, 6-bromo-1,2,3,4-tetrahydroquinoline.
| Technique | Predicted/Analog Data |
| ¹H NMR | Aromatic protons are expected in the range of δ 6.5-7.5 ppm. The methylene protons of the tetrahydroquinoline ring are expected to appear as multiplets between δ 1.8-3.8 ppm. A singlet for the acetyl methyl group is anticipated around δ 2.2 ppm. The ¹H NMR spectrum of the precursor, 6-bromo-1,2,3,4-tetrahydroquinoline, shows signals for the aliphatic protons at approximately δ 1.9 (m, 2H), 2.7 (t, 2H), and 3.3 (t, 2H) ppm, and aromatic protons between δ 6.5-7.0 ppm.[4][5] |
| ¹³C NMR | Aromatic carbons are expected in the range of δ 110-150 ppm. The aliphatic carbons of the tetrahydroquinoline ring would likely appear between δ 20-50 ppm. The acetyl carbonyl carbon is predicted to be in the range of δ 168-172 ppm, and the acetyl methyl carbon around δ 22 ppm. |
| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ is expected at m/z 253 and 255 in an approximate 1:1 ratio, characteristic of a monobrominated compound. The [M+H]⁺ adduct would be observed at m/z 254 and 256. Predicted collision cross-section data for various adducts is available.[4] |
Biological Activity and Potential Applications
Direct experimental data on the biological activity of this compound is not available in the public domain. However, the tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antibacterial, and neuroprotective effects.
-
Anticancer Activity: Many tetrahydroquinoline derivatives have shown potent antiproliferative activity against various cancer cell lines. The introduction of a bromine atom can sometimes enhance cytotoxic effects.
-
Antibacterial Activity: The quinoline core is a well-known pharmacophore in antibacterial agents. It is plausible that derivatives of this compound could be investigated for antibacterial properties.
-
Kinase Inhibition: A structurally related compound, N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-bromobenzamide, has been identified as a potential inhibitor of various kinases, suggesting that the N-acetylated tetrahydroquinoline core may be a useful scaffold for designing kinase inhibitors[6].
The N-acetylation of the tetrahydroquinoline core has been shown in some ligand series to modulate affinity for biological targets, such as opioid receptors. This suggests that the acetyl group can play a significant role in the pharmacological profile of these molecules.
Given the lack of specific data, the following diagram illustrates a generalized logical relationship for investigating the potential biological activities of this compound class.
Conclusion
This compound is a heterocyclic compound with potential for further investigation in medicinal chemistry. While detailed experimental data for this specific molecule is sparse, this guide provides a framework for its synthesis, purification, and potential areas of biological investigation based on the established chemistry of related tetrahydroquinoline derivatives. Further research is warranted to fully elucidate its chemical and biological properties.
References
The Biological Frontier of 1-Acetyl-6-bromo-1,2,3,4-tetrahydroquinoline: A Technical Guide for Drug Discovery
Introduction: The quinoline scaffold and its hydrogenated derivatives, such as tetrahydroquinoline (THQ), are privileged structures in medicinal chemistry, forming the core of numerous pharmacologically active compounds. The introduction of various substituents onto the THQ backbone allows for the fine-tuning of their biological effects. This technical guide focuses on the predicted biological activities of a specific derivative, 1-Acetyl-6-bromo-1,2,3,4-tetrahydroquinoline, based on extensive data from structurally analogous compounds. Due to a lack of direct experimental data on this precise molecule, this paper extrapolates potential anticancer and antimicrobial activities, providing researchers, scientists, and drug development professionals with a comprehensive overview of its therapeutic promise, detailed experimental methodologies for its evaluation, and insights into potential mechanisms of action.
Predicted Anticancer Activity
The presence of both a bromine atom at the 6-position and an acetyl group on the nitrogen of the tetrahydroquinoline ring suggests a strong potential for anticancer activity. Bromine substitution on the quinoline ring has been consistently associated with enhanced cytotoxic effects against various cancer cell lines.[1][2] The acetyl group, by modifying the electronic properties of the nitrogen atom, can influence the molecule's interaction with biological targets.
Quantitative Data from Analogous Compounds
The following tables summarize the in vitro anticancer activity of various bromo-substituted quinoline and tetrahydroquinoline derivatives against a panel of human cancer cell lines. This data provides a benchmark for the potential potency of this compound.
Table 1: Anticancer Activity of Bromo-Substituted Quinolines and Tetrahydroquinolines
| Compound Class | Specific Compound(s) | Cancer Cell Line(s) | IC50 Values | Reference(s) |
| Brominated Methoxyquinolines | 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline | C6 (rat glioma), HeLa (cervical cancer), HT29 (colon carcinoma) | 5.45–9.6 µg/mL | [1] |
| Brominated 8-Hydroxyquinolines | 5,7-Dibromo-8-hydroxyquinoline, 7-Bromo-8-hydroxyquinoline | C6, HeLa, HT29 | 6.7–25.6 µg/mL | [1] |
| Tetrahydroquinoline Derivatives | Compound 15 (a pyrazolo[3,4-b]quinoline derivative) | MCF-7 (breast cancer), HepG2 (liver cancer), A549 (lung cancer) | 15.16 µM (MCF-7), 18.74 µM (HepG2), 18.68 µM (A549) | [3] |
| Tetrahydroquinoline Derivatives | Compound 2 | MCF-7, MDA-MB-231 (breast cancer) | 50 µM (MCF-7), 25 µM (MDA-MB-231) | |
| 6-Bromo quinazoline derivatives | Compound 8a | MCF-7, SW480 (colon cancer) | 15.85 µM (MCF-7), 17.85 µM (SW480) | [4] |
| Morpholine-Substituted Tetrahydroquinolines | Compound 10e | A549 (lung cancer) | 0.033 µM | [5][6] |
| Morpholine-Substituted Tetrahydroquinolines | Compound 10h | MCF-7 | 0.087 µM | [5] |
Predicted Antimicrobial Activity
The tetrahydroquinoline nucleus is also a key pharmacophore in the development of antimicrobial agents. The addition of an acetyl group and a bromine atom can modulate the lipophilicity and electronic distribution of the molecule, potentially enhancing its ability to penetrate bacterial cell walls and interact with intracellular targets.
Quantitative Data from Analogous Compounds
The following table presents the antimicrobial activity, primarily as Minimum Inhibitory Concentration (MIC) values, of various N-acetylated and bromo-substituted quinoline and tetrahydroquinoline analogs against a range of pathogenic bacteria and fungi.
Table 2: Antimicrobial Activity of Structurally Related Quinolines and Tetrahydroquinolines
| Compound Class | Test Organism(s) | Activity Metric | Result | Reference(s) |
| N-Acyl Ciprofloxacin Derivatives | Staphylococcus aureus, Micrococcus luteus | MIC | <0.05 µM (S. aureus), 0.2 µM (M. luteus) | [7] |
| Quinoxaline-based compounds | S. aureus, Bacillus subtilis, MRSA, E. coli | MIC | 4–16 µg/mL (S. aureus), 8–32 µg/mL (B. subtilis), 8–32 µg/mL (MRSA), 4–32 µg/mL (E. coli) | |
| Carbazole Derivatives | S. aureus, E. coli | MIC | 1.1 µg/mL (S. aureus), 6.4 µg/mL (E. coli) | [8] |
| N-substituted carbazole derivatives | Various bacteria | MIC | 1–64 µg/mL | [9] |
| N-substituted 3-acetyltetramic acids | Gram-positive bacteria (including MRSA) | MIC | Good activity reported | [10] |
Experimental Protocols
To facilitate the investigation of this compound, this section provides detailed methodologies for key in vitro assays.
In Vitro Anticancer Activity: MTT Assay
This colorimetric assay is a standard method for assessing cell viability and proliferation.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HT29) in a 96-well plate at a density of 5,000-10,000 cells/well in a suitable culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in the culture medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.5%. Replace the old medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug like doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours under the same conditions as step 1.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Antimicrobial Activity: Kirby-Bauer Disk Diffusion Method
This method assesses the susceptibility of bacteria to antimicrobial agents.
-
Inoculum Preparation: Prepare a bacterial inoculum by suspending several colonies from a fresh agar plate in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Inoculation of Agar Plate: Using a sterile cotton swab, uniformly streak the bacterial suspension over the entire surface of a Mueller-Hinton agar plate to create a lawn of bacteria.
-
Application of Disks: Prepare sterile filter paper disks (6 mm in diameter) and impregnate them with a known concentration of this compound. Aseptically place the impregnated disks onto the surface of the inoculated agar plate. Ensure the disks are firmly in contact with the agar.
-
Incubation: Invert the plates and incubate at 37°C for 16-24 hours.
-
Measurement and Interpretation: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. The size of the zone is indicative of the antimicrobial activity.
Potential Signaling Pathways and Mechanisms of Action
Based on the activities of related compounds, this compound may exert its anticancer effects through various mechanisms.
Inhibition of Topoisomerases
Many quinoline-based compounds have been identified as inhibitors of topoisomerases, enzymes crucial for DNA replication and repair.[1][11] By stabilizing the topoisomerase-DNA cleavage complex, these inhibitors lead to DNA strand breaks and ultimately trigger apoptosis in cancer cells. The bromo-substitution on the quinoline ring can enhance this inhibitory activity.
Figure 1: Potential mechanism of action via topoisomerase inhibition.
Modulation of the PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[12][13][14] Several tetrahydroquinoline derivatives have been shown to inhibit this pathway, leading to cell cycle arrest and apoptosis.[5][6]
Figure 2: Putative modulation of the PI3K/AKT/mTOR signaling pathway.
Conclusion
While direct experimental evidence for the biological activity of this compound is currently limited, a comprehensive analysis of structurally related compounds strongly suggests its potential as a promising candidate for anticancer and antimicrobial drug discovery. The presence of the 6-bromo and N-acetyl substituents on the tetrahydroquinoline core are key features that are anticipated to confer potent biological activity. The data and protocols presented in this technical guide provide a solid foundation for initiating research programs aimed at synthesizing, evaluating, and elucidating the mechanisms of action of this and related derivatives. Further investigation is warranted to fully explore the therapeutic potential of this class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Syntheses and Antibacterial Activity of N-Acylated Ciprofloxacin Derivatives Based on the Trimethyl Lock - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of the Antimicrobial Potential and Toxicity of a Newly Synthesised 4-(4-(Benzylamino)butoxy)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N-substituted 3-acetyltetramic acid derivatives as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 14. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Putative Mechanism of Action of 1-Acetyl-6-bromo-1,2,3,4-tetrahydroquinoline
Disclaimer: No direct experimental data on the mechanism of action for 1-Acetyl-6-bromo-1,2,3,4-tetrahydroquinoline has been identified in publicly available scientific literature. This guide, therefore, presents a comprehensive overview of the potential mechanisms of action based on the known biological activities of structurally related 1-acetyl-tetrahydroquinoline and 6-bromo-tetrahydroquinoline derivatives. The information herein is intended for researchers, scientists, and drug development professionals to guide future investigations into this specific molecule.
Introduction
This compound is a synthetic heterocyclic compound. The tetrahydroquinoline (THQ) core is a prevalent scaffold in numerous biologically active natural products and pharmacologically relevant therapeutic agents. The introduction of an acetyl group at the 1-position and a bromine atom at the 6-position is expected to modulate the electronic and steric properties of the parent THQ ring, potentially leading to a unique pharmacological profile. This document will explore the plausible biological targets and signaling pathways for this compound by examining the established activities of its close analogs.
Postulated Mechanisms of Action Based on Analog Studies
Based on the activities of related tetrahydroquinoline derivatives, several potential mechanisms of action can be hypothesized for this compound. These include anticancer, neuropharmacological, and immunomodulatory activities.
The tetrahydroquinoline scaffold is a recurring motif in compounds with demonstrated antiproliferative effects. Several potential targets and pathways have been identified for THQ derivatives.
-
G Protein-Coupled Estrogen Receptor (GPER) Targeting: Some tetrahydroquinoline derivatives have been investigated as modulators of GPER, a receptor implicated in the proliferation of breast cancer cells.[1]
-
mTOR Inhibition: The mammalian target of rapamycin (mTOR) is a critical regulator of cancer cell growth and metabolism. Certain THQ derivatives have been identified as potential mTOR inhibitors.[2][3]
-
Induction of Apoptosis: Various tetrahydroquinolinone derivatives have been shown to exert their antiproliferative effects on cancer cells by inducing programmed cell death (apoptosis).[4]
-
KRas Inhibition: Tetrahydroisoquinoline derivatives, structurally similar to THQs, have shown inhibitory activity against KRas, a key protein in many cancer signaling pathways.[5]
It is important to note that some fused tricyclic tetrahydroquinolines have been reported as pan-assay interference compounds (PAINS), suggesting that their observed activity may sometimes be due to non-specific interactions or assay artifacts.[6]
N-Acetylation of the tetrahydroquinoline core has been demonstrated to significantly influence the affinity for opioid receptors. Specifically, this modification can increase the affinity for the δ-opioid receptor (DOR), leading to ligands with a mixed-efficacy profile of μ-opioid receptor (MOR) agonism and DOR antagonism.[7] This profile is of interest for developing analgesics with a reduced side-effect profile.
The retinoic acid receptor-related orphan receptor γt (RORγt) is a nuclear receptor that plays a crucial role in the differentiation of Th17 cells and is a target for cancer immunotherapy. Tetrahydroquinoline derivatives have been discovered as potent RORγt agonists, suggesting a potential immunomodulatory role.[8]
Derivatives of tetrahydroquinoline have been explored as inhibitors of acetylcholinesterase (AChE), an enzyme central to the breakdown of the neurotransmitter acetylcholine.[9] Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease and other neurological disorders. The 6-bromo substitution, in particular, is found in compounds designed to target neurological disorders.[10]
Quantitative Data from Structurally Related Compounds
The following table summarizes the quantitative data for various tetrahydroquinoline derivatives, providing a reference for potential potencies that could be expected for this compound.
| Compound Class | Target/Assay | Cell Line(s) | IC50/EC50 | Reference |
| Tetrahydroquinoline derivative (Compound 2) | Antiproliferative | MCF-7 | 50 µM | [1] |
| Tetrahydroquinoline derivative (Compound 2) | Antiproliferative | MDA-MB-231 | 25 µM | [1] |
| Morpholine-substituted THQ (Compound 10e) | mTOR Inhibition | A549 | 0.033 µM | |
| Morpholine-substituted THQ (Compound 10h) | mTOR Inhibition | MCF-7 | 0.087 µM | [2] |
| Tetrahydroisoquinoline (GM-3-18) | KRas Inhibition | Colon Cancer Lines | 0.9 - 10.7 µM | [5] |
| Tetrahydroquinoline derivative (8g) | RORγt Agonism | Dual FRET Assay | 8.9 nM | |
| Tetrahydroquinoline derivative | Acetylcholinesterase Inhibition | In vitro assay | 215 µM | [9] |
Proposed Experimental Protocols
To elucidate the mechanism of action of this compound, the following experimental workflows are proposed.
A primary assessment of anticancer activity can be performed using a cell viability assay across a panel of cancer cell lines.
Experimental Workflow for Anticancer Screening
Caption: Workflow for determining the in vitro anticancer activity.
Based on the initial screening, more specific assays can be conducted to identify the molecular target.
Methodology for mTOR Inhibition Assay:
-
Cell Culture: Culture a relevant cancer cell line (e.g., A549, MCF-7) in appropriate media.
-
Treatment: Treat cells with varying concentrations of this compound for a specified duration.
-
Lysis: Lyse the cells to extract proteins.
-
Western Blotting: Perform Western blot analysis to detect the phosphorylation status of mTOR and its downstream targets (e.g., p70S6K, 4E-BP1). A decrease in phosphorylation would indicate mTOR pathway inhibition.
Signaling Pathway for mTOR Inhibition
Caption: Postulated mTOR signaling pathway inhibition.
Methodology for Opioid Receptor Binding Assay:
-
Membrane Preparation: Prepare cell membranes expressing the μ-opioid receptor (MOR) and δ-opioid receptor (DOR).
-
Radioligand Binding: Incubate the membranes with a specific radioligand for each receptor (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR) in the presence of varying concentrations of this compound.
-
Separation and Counting: Separate bound from free radioligand and quantify the radioactivity.
-
Data Analysis: Calculate the Ki (inhibition constant) to determine the binding affinity of the compound for each receptor.
Logical Relationship for Opioid Receptor Modulation
Caption: Influence of N-acetylation on opioid receptor affinity.
Conclusion
While the precise mechanism of action of this compound remains to be experimentally determined, the existing literature on related tetrahydroquinoline analogs provides a strong foundation for postulating several plausible biological activities. The most promising avenues for investigation appear to be in the areas of oncology, neuropharmacology, and immunology. The experimental protocols and conceptual pathways outlined in this guide offer a rational framework for initiating a comprehensive evaluation of this compound's pharmacological profile. Future research is essential to validate these hypotheses and to fully characterize the therapeutic potential of this compound.
References
- 1. Synthesis and In Vitro Evaluation of Tetrahydroquinoline Derivatives as Antiproliferative Compounds of Breast Cancer via Targeting the GPER - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 4. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Effects of N-Substitutions on the Tetrahydroquinoline (THQ) Core of Mixed-Efficacy μ-Opioid Receptor (MOR)/δ-Opioid Receptor (DOR) Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of tetrahydroquinolines and benzomorpholines as novel potent RORγt agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chemimpex.com [chemimpex.com]
Predictive Analysis of the In Vitro Bioactivity of 1-Acetyl-6-bromo-1,2,3,4-tetrahydroquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted in vitro biological activities of 1-Acetyl-6-bromo-1,2,3,4-tetrahydroquinoline. Due to the limited availability of direct experimental data for this specific compound, this document extrapolates potential anticancer and antimicrobial properties from studies on structurally analogous tetrahydroquinoline and quinoline derivatives. Detailed experimental protocols for evaluating these activities are provided, alongside a summary of quantitative data from related compounds to guide future research. Furthermore, key signaling pathways likely to be modulated by this class of compounds are illustrated.
Introduction
The quinoline and tetrahydroquinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of various substituents onto these core structures allows for the fine-tuning of their pharmacological profiles. This compound combines the key features of a tetrahydroquinoline nucleus with an N-acetyl group and a bromine atom at the 6-position. These modifications are anticipated to influence the molecule's electronic and steric properties, potentially leading to significant biological effects. This guide serves as a foundational resource for researchers initiating in vitro studies on this compound, offering insights based on the established bioactivities of its structural relatives.
Predicted Biological Activities
Based on the biological evaluation of analogous compounds, this compound is predicted to exhibit significant anticancer and antimicrobial properties.
Anticancer Activity
Derivatives of tetrahydroquinoline have demonstrated potent cytotoxic effects against a variety of human cancer cell lines. The presence of the tetrahydroquinoline core suggests that this compound could potentially inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. Studies on related compounds suggest that the PI3K/AKT/mTOR signaling pathway is a potential target for this class of molecules.
Antimicrobial Activity
Quinolone and quinoline derivatives are well-established antibacterial agents, primarily targeting bacterial DNA gyrase and topoisomerase IV, which are enzymes essential for DNA replication. The quinoline scaffold within the target molecule suggests potential for antibacterial and antifungal activity. The specific substitution pattern will play a crucial role in determining the spectrum and potency of its antimicrobial action.
Quantitative Data from Structurally Related Compounds
The following tables summarize the in vitro biological activities of various tetrahydroquinoline and quinoline derivatives against several cancer cell lines and microbial strains. This data provides a benchmark for the anticipated potency of this compound.
Table 1: In Vitro Anticancer Activity of Tetrahydroquinoline and Quinoline Derivatives
| Compound Class | Derivative | Cancer Cell Line | Activity Metric (IC50, µM) |
| Tetrahydroquinolinones | (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate | HCT-116 | Micromolar concentrations |
| 2-Arylquinolines | 2-Phenylquinoline derivatives | PC3, HeLa | 8.3 - 34.34 |
| Tetrahydroquinolines | Pyrazolo quinoline derivative | MCF-7, HepG-2, A549 | 15.16 - 18.74 |
| Morpholine-Substituted Tetrahydroquinolines | Compound 10e | A549 | 0.033 |
| Morpholine-Substituted Tetrahydroquinolines | Compound 10h | MCF-7 | 0.087 |
Table 2: In Vitro Antimicrobial Activity of Quinoline Derivatives
| Compound Class | Bacterial/Fungal Strain | Activity Metric (MIC, µg/mL) |
| Novel Quinoline Derivatives | Bacillus cereus, Staphylococcus, Pseudomonas, Escherichia coli | 3.12 - 50 |
| Facilely Accessible Quinoline Derivatives | Clostridioides difficile | ≤ 4.0 |
| Dihydrotriazine-substituted Quinolines | Staphylococcus aureus, Escherichia coli | 2 |
Experimental Protocols
The following are detailed methodologies for key in vitro experiments to assess the potential anticancer and antimicrobial activities of this compound.
In Vitro Anticancer Activity: MTT Assay
This protocol describes a common method for assessing the cytotoxic effects of a compound on cancer cell lines.[1][2]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[1]
-
Compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium. The final concentration of the solvent (e.g., DMSO) should be less than 0.5%.
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug like doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[1]
-
MTT Addition: After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.[1]
-
Formazan Solubilization: Remove the medium containing MTT and add 150 µL of a solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[1]
In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[3]
-
Microorganism Preparation: Prepare a standardized inoculum of the test bacteria or fungi in a suitable broth medium.
-
Compound Dilution: Prepare serial two-fold dilutions of this compound in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[3]
Visualizations
The following diagrams illustrate a potential signaling pathway that may be affected by tetrahydroquinoline derivatives and a general workflow for in vitro biological evaluation.
Caption: A general workflow for the in vitro biological evaluation of a test compound.
References
An In-depth Technical Guide on the Synthesis of 1-Acetyl-6-bromo-1,2,3,4-tetrahydroquinoline Derivatives
This technical guide provides a comprehensive overview of the synthesis of 1-acetyl-6-bromo-1,2,3,4-tetrahydroquinoline and its derivatives, tailored for researchers, scientists, and drug development professionals. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of synthetic pathways to facilitate a deeper understanding of the chemical processes involved.
Synthesis of the Core Scaffold: this compound
The foundational step in the development of various derivatives is the synthesis of the this compound core. A common and effective method for this transformation is the direct bromination of 1-acetyl-1,2,3,4-tetrahydroquinoline.
Synthetic Pathway Overview
The synthesis of this compound is typically achieved through the electrophilic aromatic substitution of 1-acetyl-1,2,3,4-tetrahydroquinoline using a suitable brominating agent. The acetyl group on the nitrogen atom directs the substitution to the para position of the aromatic ring.
Caption: Synthetic workflow for this compound.
Experimental Protocol
This protocol is based on the bromination of N-acetylated tetrahydroquinoline.
Materials:
-
1-Acetyl-1,2,3,4-tetrahydroquinoline
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (CH3CN)
-
Water (H2O)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Magnesium sulfate (MgSO4)
Procedure:
-
In a round-bottom flask, dissolve 1-acetyl-1,2,3,4-tetrahydroquinoline in acetonitrile.
-
Add N-Bromosuccinimide (NBS) to the solution.
-
Stir the reaction mixture at room temperature for 3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, pour the mixture into water (150 mL).
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic phases with saturated aqueous ammonium chloride solution.
-
Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by a suitable method, such as recrystallization or column chromatography.
Quantitative Data
| Reagent/Product | Molecular Formula | Molar Mass ( g/mol ) | Molar Eq. |
| 1-Acetyl-1,2,3,4-tetrahydroquinoline | C11H13NO | 175.23 | 1.0 |
| N-Bromosuccinimide (NBS) | C4H4BrNO2 | 177.98 | 1.0-1.2 |
| Acetonitrile | C2H3N | 41.05 | Solvent |
| This compound | C11H12BrNO | 254.12 | - |
Yield: 96% (as reported in a representative synthesis)[1]
Characterization Data
| Technique | Data |
| ¹H NMR | (D6-DMSO): δ 1.85 (m, 2H), 2.16 (s, 3H), 2.70 (m, 2H), 3.66 (m, 2H), 7.25-7.60 (m, 3H).[1] |
Synthesis of this compound Derivatives
The this compound core serves as a versatile platform for the synthesis of a wide array of derivatives. The bromine atom at the 6-position is particularly amenable to various cross-coupling reactions, allowing for the introduction of diverse functional groups.
Suzuki-Miyaura Cross-Coupling for the Synthesis of 6-Aryl Derivatives
A common strategy for the derivatization of the core structure is the Suzuki-Miyaura cross-coupling reaction, which facilitates the formation of a carbon-carbon bond between the 6-position of the tetrahydroquinoline ring and an aryl or heteroaryl group.
Caption: Suzuki-Miyaura coupling for derivatization.
Experimental Protocol for Suzuki-Miyaura Coupling
The following is a general protocol for the Suzuki-Miyaura cross-coupling of 6-bromo-1,2,3,4-tetrahydroquinoline derivatives. The N-acetyl group is often introduced after the coupling reaction.
Materials:
-
6-bromo-1,2,3,4-tetrahydroquinoline
-
Arylboronic acid (e.g., phenylboronic acid)
-
Dichlorobis(triphenylphosphine)palladium(II) [PdCl2(PPh3)2]
-
Sodium carbonate (Na2CO3)
-
Toluene
-
Ethanol (EtOH)
-
Water (H2O)
Procedure:
-
To a solution of 6-bromo-1,2,3,4-tetrahydroquinoline in a mixture of toluene, ethanol, and water, add the arylboronic acid and sodium carbonate.
-
Deoxygenate the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add the palladium catalyst, dichlorobis(triphenylphosphine)palladium(II).
-
Heat the reaction mixture to reflux and stir under an inert atmosphere until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the 6-aryl-1,2,3,4-tetrahydroquinoline.
-
The N-acetylation of the product can then be carried out using the protocol described in section 1.2.
Quantitative Data for Suzuki-Miyaura Coupling
| Reagent/Product | Molecular Formula | Molar Mass ( g/mol ) | Molar Eq. |
| 6-bromo-1,2,3,4-tetrahydroquinoline | C9H10BrN | 212.09 | 1.0 |
| Phenylboronic acid | C6H7BO2 | 121.93 | 1.1 |
| PdCl2(PPh3)2 | C36H30Cl2P2Pd | 701.90 | 0.03 |
| Sodium carbonate | Na2CO3 | 105.99 | 2.0 |
| 6-phenyl-1,2,3,4-tetrahydroquinoline | C15H15N | 209.29 | - |
Yield: High yields are generally reported for this type of reaction.
Biological Significance and Potential Signaling Pathways
Derivatives of tetrahydroquinoline are of significant interest in drug discovery due to their wide range of biological activities, including anticancer and antimicrobial properties. For instance, some tetrahydroquinolinone derivatives have been shown to induce oxidative stress and autophagy in cancer cells via the PI3K/AKT/mTOR signaling pathway.[1]
Caption: Potential signaling pathway affected by tetrahydroquinoline derivatives.
References
An In-depth Technical Guide on the Potential Therapeutic Targets of 1-Acetyl-6-bromo-1,2,3,4-tetrahydroquinoline
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data on the biological activity and therapeutic targets of 1-Acetyl-6-bromo-1,2,3,4-tetrahydroquinoline are limited in publicly available scientific literature. This guide, therefore, presents potential therapeutic targets based on the established biological activities of structurally related tetrahydroquinoline and quinolinone compounds. The proposed mechanisms and pathways are intended to serve as a scientifically grounded framework for future research and are, at present, hypothetical.
Introduction
The 1,2,3,4-tetrahydroquinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its structural rigidity and synthetic tractability have made it an attractive starting point for the design of novel therapeutic agents. The subject of this guide, this compound, incorporates key structural features—an acetyl group at the 1-position and a bromine atom at the 6-position—that can significantly influence its physicochemical properties and biological interactions. While direct evidence is pending, the analysis of analogous structures suggests potential therapeutic applications in oncology and neurodegenerative diseases.
Proposed Therapeutic Areas and Potential Molecular Targets
Based on the known activities of related tetrahydroquinoline derivatives, two primary areas of therapeutic potential for this compound are proposed: oncology and neurodegenerative disorders.
1. Oncology:
The tetrahydroquinoline core is present in several compounds investigated for their anticancer properties. The proposed mechanisms of action in this context often revolve around the inhibition of key signaling pathways involved in cell proliferation, survival, and metastasis.
-
Receptor Tyrosine Kinase (RTK) Inhibition: Several quinoline and tetrahydroquinoline derivatives have been shown to inhibit RTKs such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). These receptors are often overexpressed in various cancers and play a crucial role in tumor growth and angiogenesis. The N-acetyl group and the bromo-substituent of this compound could potentially interact with the ATP-binding pocket of these kinases.
-
Tubulin Polymerization Inhibition: Certain N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline derivatives have been identified as potent inhibitors of tubulin polymerization, targeting the colchicine binding site.[1] Disruption of microtubule dynamics leads to cell cycle arrest and apoptosis in cancer cells. The structural features of this compound may allow it to bind to tubulin and interfere with microtubule formation.
-
Retinoic Acid Receptor-Related Orphan Receptor γ (RORγ) Modulation: Derivatives of 1,2,3,4-tetrahydroquinoline have been identified as inverse agonists of RORγ, a potential therapeutic target for prostate cancer.[2] RORγ is a nuclear receptor that regulates the transcription of genes involved in steroidogenesis and cell proliferation.
2. Neurodegenerative Disorders:
The tetrahydroquinoline scaffold is also found in compounds with neuroprotective and neuromodulatory activities.
-
Opioid Receptor Modulation: N-substituted tetrahydroquinoline analogs have been investigated as mixed-efficacy ligands for μ-opioid (MOR) and δ-opioid (DOR) receptors.[3] Such ligands have potential applications in pain management with a reduced side-effect profile. The N-acetyl group in this compound is a key modification that could influence its affinity and efficacy at these receptors.[3]
-
Cholinesterase Inhibition: While more distantly related, quinoxaline scaffolds, which share some structural similarities, have been explored as acetylcholinesterase (AChE) inhibitors for the treatment of Alzheimer's disease.[4] It is plausible that the tetrahydroquinoline core could also be adapted to target AChE.
Quantitative Data from Structurally Related Compounds
The following table summarizes quantitative data for structurally related compounds to provide a reference for potential potency. It is important to note that these values are not for this compound itself.
| Compound Class/Example | Target | Assay | Potency (IC50/GI50) | Reference |
| N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline (Compound 6d) | Tubulin Polymerization | Cytotoxicity against A549, KB, KBvin, DU145 cell lines | 1.5 - 1.7 nM | [1] |
| N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines (Compounds 6b-6e, 5f) | Tubulin Polymerization | Inhibition of tubulin assembly | 0.92 - 1.0 µM | [1] |
| 1,2,3,4-tetrahydroquinoline derivatives | RORγ | Inverse agonist activity | - | [2] |
| Quinoxaline derivative (2,3-Dimethylquinoxalin-6-amine) | Acetylcholinesterase (AChE) | Enzyme inhibition | 0.077 µM | [4] |
Proposed Signaling Pathways
The following diagrams illustrate the hypothetical signaling pathways that could be modulated by this compound based on the activities of related compounds.
Caption: Proposed inhibition of a Receptor Tyrosine Kinase (RTK) signaling pathway.
Caption: Proposed mechanism of tubulin polymerization inhibition.
Hypothetical Experimental Protocols
To investigate the potential therapeutic targets of this compound, the following experimental workflows are proposed.
1. Kinase Inhibition Assay (e.g., EGFR Kinase Assay)
This experiment would determine the direct inhibitory effect of the compound on the enzymatic activity of a specific kinase.
Caption: Workflow for a kinase inhibition assay.
Methodology:
-
Compound Preparation: A stock solution of this compound in DMSO is prepared and serially diluted to obtain a range of concentrations.
-
Reaction Setup: In a 96-well plate, the compound dilutions are incubated with recombinant human EGFR kinase in a kinase buffer containing ATP and a synthetic peptide substrate.
-
Incubation: The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Detection: A detection reagent (e.g., ADP-Glo™ Kinase Assay) is added to stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity.
-
Data Analysis: The luminescence signal is measured, and the data is plotted as percent inhibition versus compound concentration to determine the IC50 value.
2. Cell-Based Proliferation Assay (MTT Assay)
This experiment would assess the cytotoxic or cytostatic effects of the compound on cancer cell lines.
Caption: Workflow for an MTT cell proliferation assay.
Methodology:
-
Cell Seeding: Cancer cells (e.g., A549, human lung carcinoma) are seeded into a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with serial dilutions of this compound and incubated for 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell growth inhibition, and the GI50 (concentration for 50% of maximal inhibition of cell proliferation) is determined.
Conclusion
While further experimental validation is required, the structural characteristics of this compound, when compared with analogous compounds, suggest a promising starting point for the development of novel therapeutics, particularly in the fields of oncology and neurology. The proposed targets and experimental frameworks outlined in this guide provide a roadmap for future investigations into the pharmacological profile of this compound. The synthesis of this compound and its derivatives, followed by a systematic biological evaluation as proposed, will be crucial in elucidating its true therapeutic potential.
References
- 1. N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinolines: a Novel Class of Antitumor Agents Targeting the Colchicine Site on Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of N-Substitutions on the Tetrahydroquinoline (THQ) Core of Mixed-Efficacy μ-Opioid Receptor (MOR)/δ-Opioid Receptor (DOR) Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Putative Structure-Activity Relationship of 1-Acetyl-6-bromo-1,2,3,4-tetrahydroquinoline
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct and extensive structure-activity relationship (SAR) studies on 1-Acetyl-6-bromo-1,2,3,4-tetrahydroquinoline are not widely available in the public domain. This guide, therefore, presents a putative SAR based on established findings for structurally related 1,2,3,4-tetrahydroquinoline and 1,2,3,4-tetrahydroisoquinoline analogs. The information herein is intended to serve as a foundational resource to inform future research and drug discovery efforts centered on this scaffold.
Introduction
The 1,2,3,4-tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds. The introduction of an acetyl group at the 1-position and a bromine atom at the 6-position, as seen in this compound, significantly modifies the electronic and steric properties of the parent molecule. These modifications are anticipated to influence its pharmacokinetic profile and biological activity. This document explores the potential structure-activity relationships of this specific molecule by drawing parallels with closely related analogs.
Core Structure and Key Functional Groups
The chemical structure of this compound consists of a fused bicyclic system with an acetylated nitrogen atom and a brominated aromatic ring.
-
1-Acetyl Group: The acetyl group at the N1 position introduces an amide functionality. This can influence the molecule's conformation, polarity, and ability to act as a hydrogen bond acceptor. It may also impact metabolic stability.
-
6-Bromo Group: The bromine atom at the C6 position is an electron-withdrawing group that can affect the electron density of the aromatic ring. Its size and lipophilicity can also play a role in receptor binding and membrane permeability.
-
Tetrahydroquinoline Scaffold: The saturated heterocyclic ring provides a three-dimensional structure that can be modified to explore different spatial arrangements for optimal target interaction.
Putative Structure-Activity Relationships
Based on SAR studies of analogous tetrahydroquinolines and tetrahydroisoquinolines, the following hypotheses can be proposed for this compound and its derivatives.
The N-acetyl group is a critical point for modification. Alterations to this group can significantly impact activity.
| Modification of 1-Acetyl Group | Predicted Impact on Activity | Rationale based on Analogs |
| Replacement with other acyl groups (e.g., propionyl, benzoyl) | May alter potency and selectivity. | In related series, the size and nature of the N-acyl group can influence binding affinity. |
| Removal of the acetyl group (N-deacetylation) | Likely to change the biological target profile. | The secondary amine in the resulting 6-bromo-1,2,3,4-tetrahydroquinoline can interact differently with targets. |
| Conversion to N-sulfonyl derivatives | Could improve metabolic stability and alter receptor interactions. | N-sulfonyl groups are common bioisosteres for N-acyl groups. |
The position and nature of the substituent on the aromatic ring are key determinants of activity.
| Modification at the 6-Position | Predicted Impact on Activity | Rationale based on Analogs |
| Replacement of Bromine with other Halogens (Cl, F, I) | Expected to modulate lipophilicity and electronic properties, thereby affecting potency. | Halogen bonding and steric effects are crucial for the activity of many quinoline-based compounds. |
| Introduction of Electron-Donating Groups (e.g., -OCH3, -CH3) | May shift the biological activity or selectivity. | Studies on bromo-derivatives of 8-substituted quinolines have shown that substituents at this position can confer anticancer properties.[1] |
| Introduction of Hydrogen Bond Donors/Acceptors (e.g., -OH, -NH2) | Could introduce new interactions with the biological target. | These groups can form key hydrogen bonds within a receptor's binding pocket. |
Potential Therapeutic Targets and Biological Activities
Derivatives of the tetrahydroquinoline and tetrahydroisoquinoline scaffolds have demonstrated a wide range of biological activities.[2][3][4][5] It is plausible that this compound and its analogs could be explored for similar therapeutic applications.
-
Anticancer Activity: Bromo-derivatives of quinolines have been investigated as potential anticancer agents.[1] The cytotoxic effects could be mediated through mechanisms like the inhibition of topoisomerase I.
-
Antimicrobial and Antifungal Activity: Various N-substituted tetrahydroisoquinoline analogs have shown promising activity against bacterial and fungal strains.[3]
-
Neurological Disorders: The tetrahydroisoquinoline scaffold is present in compounds targeting neurodegenerative disorders.[2][3]
-
Chemokine Receptor Antagonism: Tetrahydroquinoline-based structures have been developed as CXCR4 antagonists, which have implications in cancer and inflammation.[6]
Experimental Protocols
The following are generalized experimental protocols for the synthesis and evaluation of this compound derivatives, based on established methods for related compounds.
A common route for the synthesis of this compound involves the acetylation of 6-bromo-1,2,3,4-tetrahydroquinoline.[7]
Step 1: Synthesis of 6-bromo-1,2,3,4-tetrahydroquinoline This intermediate can be synthesized through the bromination of 1,2,3,4-tetrahydroquinoline or via cyclization reactions of appropriately substituted anilines.[8][9]
Step 2: Acetylation of 6-bromo-1,2,3,4-tetrahydroquinoline
-
Dissolve 6-bromo-1,2,3,4-tetrahydroquinoline in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
-
Add a base (e.g., triethylamine or pyridine) to the solution.
-
Cool the reaction mixture in an ice bath.
-
Slowly add acetyl chloride or acetic anhydride to the cooled solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield this compound.
This protocol is used to assess the potential anticancer activity of the synthesized compounds.
-
Cell Culture: Plate cancer cell lines (e.g., HeLa, HT29) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (dissolved in DMSO, final concentration ≤0.1%) and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO or isopropanol to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value for each compound.
Visualizing Methodologies and Relationships
Caption: Synthetic and diversification workflow for this compound.
Caption: Postulated mechanism of anticancer activity via Topoisomerase I inhibition.
Conclusion
While direct SAR data for this compound is limited, a comprehensive analysis of related tetrahydroquinoline and tetrahydroisoquinoline analogs provides a solid foundation for predicting its biological potential and guiding future research. The N-acetyl and 6-bromo positions are key handles for chemical modification to explore a range of biological activities, including but not limited to anticancer, antimicrobial, and neurological applications. The experimental protocols and conceptual workflows presented in this guide offer a starting point for researchers to synthesize and evaluate novel derivatives based on this promising scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and SAR of 1,2,3,4-Tetrahydroisoquinoline-Based CXCR4 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Tetrahydroquinoline synthesis [organic-chemistry.org]
Methodological & Application
Application Note and Protocol: HPLC Analysis of 1-Acetyl-6-bromo-1,2,3,4-tetrahydroquinoline
This document provides a comprehensive guide for the analysis of 1-Acetyl-6-bromo-1,2,3,4-tetrahydroquinoline using High-Performance Liquid Chromatography (HPLC). The protocols and methods detailed herein are intended for researchers, scientists, and professionals in the field of drug development and quality control.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and pharmaceutical research. Accurate and reliable analytical methods are crucial for its quantification, purity assessment, and stability studies. This application note describes a robust reversed-phase HPLC (RP-HPLC) method for the analysis of this compound. The method is designed to be simple, scalable, and suitable for various applications, including impurity profiling and pharmacokinetic studies.[1]
Analytical Method
The proposed HPLC method utilizes a C18 stationary phase with a gradient elution of a mobile phase consisting of acetonitrile and water, with an acid modifier to ensure good peak shape and resolution.
Chromatographic Conditions
A summary of the recommended HPLC conditions is presented in the table below. These parameters can be optimized further depending on the specific instrumentation and analytical requirements.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 30% B5-25 min: 30-90% B25-30 min: 90% B30-31 min: 90-30% B31-35 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
For Mass Spectrometry (MS) compatible applications, the phosphoric acid can be replaced with 0.1% formic acid.[1]
Data Presentation: Hypothetical Performance Data
The following tables summarize the expected performance characteristics of this HPLC method. This data is hypothetical and serves as a benchmark for method validation.
Table 1: System Suitability
| Parameter | Acceptance Criteria | Hypothetical Result |
|---|---|---|
| Tailing Factor (T) | ≤ 2.0 | 1.2 |
| Theoretical Plates (N) | ≥ 2000 | 5500 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for n=6 injections) | 0.8% |
Table 2: Method Validation Parameters
| Parameter | Hypothetical Result |
|---|---|
| Retention Time (tR) | ~15.8 min |
| Linearity (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
Experimental Protocol
This section provides a step-by-step procedure for the HPLC analysis of this compound.
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or Formic acid for MS applications)
-
Methanol (for sample dissolution)
Preparation of Solutions
-
Mobile Phase A (0.1% Phosphoric Acid in Water): Add 1.0 mL of phosphoric acid to a 1 L volumetric flask and bring to volume with HPLC grade water. Mix thoroughly and degas.
-
Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile directly. Degas before use.
-
Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10.0 mL of methanol.
-
Sample Solution: Prepare the sample by dissolving it in methanol to achieve a concentration within the linear range of the method. Filter the solution through a 0.45 µm syringe filter before injection.
HPLC System Setup and Analysis
-
Set up the HPLC system with the C18 column and the prepared mobile phases.
-
Equilibrate the column with the initial mobile phase composition (30% B) for at least 30 minutes at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Set the column oven temperature to 30 °C and the UV detection wavelength to 254 nm.
-
Inject a blank (methanol) to ensure the system is clean.
-
Perform six replicate injections of the standard solution to check for system suitability.
-
Inject the sample solutions for analysis.
-
After the analysis, wash the column with a high percentage of the organic mobile phase to remove any strongly retained compounds.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the HPLC analysis process, from initial setup to final data analysis.
Caption: Workflow for the HPLC analysis of this compound.
References
Application Note: NMR Characterization of 1-Acetyl-6-bromo-1,2,3,4-tetrahydroquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the Nuclear Magnetic Resonance (NMR) characterization of 1-Acetyl-6-bromo-1,2,3,4-tetrahydroquinoline, a key intermediate in various synthetic applications. Due to the limited availability of complete experimental spectra in public literature, this note combines reported data with spectral predictions based on the analysis of its precursor, 6-bromo-1,2,3,4-tetrahydroquinoline. Detailed protocols for sample preparation and NMR data acquisition are provided to ensure reproducibility and accuracy in the structural elucidation of this and similar compounds.
Introduction
This compound (CAS No. 22190-40-5, Molecular Formula: C₁₁H₁₂BrNO) is a substituted tetrahydroquinoline derivative. The tetrahydroquinoline scaffold is a common motif in pharmacologically active compounds, and the presence of the bromo and acetyl groups provides handles for further chemical modification, making it a valuable building block in medicinal chemistry and drug development. Accurate structural confirmation via NMR spectroscopy is a critical step in its synthesis and subsequent use. This application note presents a comprehensive overview of its ¹H and ¹³C NMR characteristics.
Predicted and Assigned NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. The predictions are based on partial experimental data and a comparative analysis with the known spectra of 6-bromo-1,2,3,4-tetrahydroquinoline. The N-acetylation is expected to induce a downfield shift in the protons and carbons near the nitrogen atom (positions 2 and 8a) and introduce characteristic signals for the acetyl group.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ) [ppm] | Multiplicity | Predicted Coupling Constant (J) [Hz] |
| H-2 (CH₂) | ~ 3.75 | t | 6.4 |
| H-3 (CH₂) | ~ 1.90 | m | - |
| H-4 (CH₂) | ~ 2.75 | t | 6.4 |
| H-5 (Ar-H) | ~ 7.30 | d | 2.2 |
| H-7 (Ar-H) | ~ 7.15 | dd | 8.5, 2.2 |
| H-8 (Ar-H) | ~ 7.05 | d | 8.5 |
| COCH₃ (CH₃) | ~ 2.20 | s | - |
Note: A partially reported ¹H NMR spectrum in D6-DMSO is as follows: 1.85 (m, 2H); 2.16 (s, 3H); 2.70 (m, 2H); 3.66 (m, 2H); 7.25- 7.60 (3H)[1]. The predicted values above are for a typical deuterated chloroform (CDCl₃) solvent and are estimations based on structural analogues.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ) [ppm] |
| C-2 (CH₂) | ~ 45.0 |
| C-3 (CH₂) | ~ 26.5 |
| C-4 (CH₂) | ~ 22.0 |
| C-4a (Ar-C) | ~ 137.0 |
| C-5 (Ar-CH) | ~ 130.0 |
| C-6 (Ar-C-Br) | ~ 115.0 |
| C-7 (Ar-CH) | ~ 132.0 |
| C-8 (Ar-CH) | ~ 128.0 |
| C-8a (Ar-C) | ~ 129.5 |
| C=O (Carbonyl) | ~ 169.0 |
| COCH₃ (CH₃) | ~ 22.5 |
Experimental Protocols
The following protocols are recommended for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Sample Weighing : Accurately weigh approximately 5-20 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Solvent Selection : Deuterated chloroform (CDCl₃) is a suitable solvent. Other solvents like deuterated dimethyl sulfoxide (DMSO-d₆) can also be used depending on solubility.
-
Dissolution : Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer : Using a Pasteur pipette, filter the solution through a small cotton or glass wool plug into a 5 mm NMR tube to remove any particulate matter.
-
Referencing : The spectrum can be referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).
NMR Instrument Parameters
-
Spectrometer : A 400 MHz or higher field NMR spectrometer is recommended for good spectral dispersion.
¹H NMR Acquisition:
-
Pulse Program : Standard single-pulse sequence (e.g., zg30 on Bruker instruments).
-
Temperature : 298 K (25 °C).
-
Spectral Width : ~12-16 ppm, centered around 5-6 ppm.
-
Acquisition Time : 2-4 seconds.
-
Relaxation Delay (D1) : 1-5 seconds.
-
Number of Scans (NS) : 8-16 scans.
¹³C NMR Acquisition:
-
Pulse Program : Standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).
-
Temperature : 298 K (25 °C).
-
Spectral Width : ~220-240 ppm.
-
Acquisition Time : 1-2 seconds.
-
Relaxation Delay (D1) : 2 seconds.
-
Number of Scans (NS) : 1024 or more to achieve a good signal-to-noise ratio.
Visualizations
Molecular Structure and Atom Numbering
Caption: Molecular structure of this compound with atom numbering.
Experimental Workflow for NMR Analysis
References
Application Note: Mass Spectrometric Analysis of 1-Acetyl-6-bromo-1,2,3,4-tetrahydroquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the mass spectrometric analysis of 1-acetyl-6-bromo-1,2,3,4-tetrahydroquinoline, a heterocyclic compound of interest in pharmaceutical and chemical research. The methods outlined are suitable for the identification, characterization, and quantification of this analyte. Protocols for both Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) and direct analysis using Electron Ionization (EI) are presented. Expected fragmentation patterns and key diagnostic ions are also discussed to aid in structural elucidation.
Introduction
This compound (C₁₁H₁₂BrNO, Molecular Weight: 254.127 g/mol ) is a derivative of tetrahydroquinoline.[1][2] Mass spectrometry is a critical analytical technique for the structural confirmation and purity assessment of such compounds. Understanding its behavior under different ionization conditions is essential for developing robust analytical methods. This application note describes the expected mass spectral characteristics and provides standardized protocols for its analysis.
Predicted Mass Spectrometric Data
Due to the presence of a bromine atom, all bromine-containing ions will exhibit a characteristic isotopic pattern with two major peaks of nearly equal intensity, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
Table 1: Predicted m/z Values for Major Ions of this compound
| Ion | Predicted m/z (⁷⁹Br) | Predicted m/z (⁸¹Br) | Ionization Mode | Notes |
| [M]⁺• | 253.0103 | 255.0082 | EI | Molecular ion |
| [M+H]⁺ | 254.0178 | 256.0157 | ESI, APCI | Protonated molecule |
| [M+Na]⁺ | 276.0001 | 277.9980 | ESI, APCI | Sodium adduct |
| [M-CH₂CO]⁺• | 211.0000 | 212.9979 | EI | Loss of ketene |
| [M-COCH₃]⁺ | 212.0078 | 214.0057 | ESI, EI | Loss of acetyl group |
| [C₉H₁₀BrN]⁺• | 211.0000 | 212.9979 | EI | Fragment from loss of acetyl radical |
| [C₉H₉BrN]⁺ | 210.9922 | 212.9901 | ESI, EI | Further fragmentation |
Experimental Protocols
Protocol 1: Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)
This method is ideal for the analysis of this compound in complex mixtures and for quantification.
1. Sample Preparation:
- Prepare a stock solution of the compound in methanol or acetonitrile at a concentration of 1 mg/mL.
- Dilute the stock solution with the initial mobile phase to a final concentration of 1-10 µg/mL.
2. Liquid Chromatography Conditions:
- Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.[1]
- Gradient:
- 0-2 min: 10% B
- 2-15 min: 10-90% B
- 15-18 min: 90% B
- 18-20 min: 10% B (re-equilibration)
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.
- Column Temperature: 30 °C.
3. Mass Spectrometry Conditions (ESI):
- Ionization Mode: Positive Ion Mode.
- Capillary Voltage: 3.5 kV.
- Cone Voltage: 30 V.
- Source Temperature: 120 °C.
- Desolvation Temperature: 350 °C.
- Cone Gas Flow: 50 L/hr.
- Desolvation Gas Flow: 600 L/hr.
- Mass Range: m/z 50-500.
- Data Acquisition: Full scan mode for identification. For fragmentation studies, use tandem MS (MS/MS) by selecting the [M+H]⁺ ion (m/z 254.0/256.0) as the precursor.
Protocol 2: Direct Infusion or GC-MS with Electron Ionization (EI)
This method is suitable for pure samples to obtain detailed fragmentation patterns for structural confirmation.
1. Sample Preparation (Direct Infusion):
- Prepare a solution of the compound in a volatile solvent (e.g., methanol, dichloromethane) at a concentration of ~10 µg/mL.
2. Sample Introduction (GC-MS):
- GC Column: Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
- Inlet Temperature: 250 °C.
- Oven Program:
- Initial temperature: 100 °C, hold for 1 min.
- Ramp: 20 °C/min to 280 °C.
- Hold: 5 min at 280 °C.
- Carrier Gas: Helium at a constant flow of 1 mL/min.
3. Mass Spectrometry Conditions (EI):
- Ionization Energy: 70 eV.[3]
- Source Temperature: 230 °C.
- Mass Range: m/z 40-450.
- Data Acquisition: Full scan mode.
Expected Fragmentation Pathways
The fragmentation of this compound is expected to be influenced by the acetyl group, the tetrahydroquinoline ring structure, and the bromine substituent.
-
Alpha-Cleavage: The primary fragmentation is likely the cleavage of the acetyl group. Loss of a ketene molecule (CH₂CO) from the molecular ion is a common pathway for N-acetyl compounds.
-
Loss of Acetyl Radical: Cleavage of the N-CO bond can result in the loss of an acetyl radical (•COCH₃).
-
Retro-Diels-Alder (RDA) Reaction: Tetrahydroquinoline structures can undergo RDA reactions, leading to the cleavage of the heterocyclic ring.[3]
-
Benzylic Cleavage: Cleavage of the C-C bond adjacent to the aromatic ring is also possible.
Visualizations
Caption: LC-MS Experimental Workflow.
Caption: Predicted EI Fragmentation Pathways.
Conclusion
The protocols and data presented in this application note provide a comprehensive guide for the mass spectrometric analysis of this compound. The distinct isotopic signature of bromine facilitates its identification. The choice between LC-MS with ESI and a direct analysis method with EI will depend on the specific analytical requirements, such as sample complexity and the need for detailed structural information versus quantitative analysis. These methods are fundamental for quality control, metabolism studies, and characterization of this and structurally related compounds in various stages of drug discovery and development.
References
Application Notes and Protocols for the Synthesis of 1-Acetyl-6-bromo-1,2,3,4-tetrahydroquinoline
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for the chemical synthesis of 1-Acetyl-6-bromo-1,2,3,4-tetrahydroquinoline, a valuable intermediate in medicinal chemistry and drug discovery. The outlined procedure is based on established methodologies and includes detailed experimental steps, purification techniques, and characterization data.
Introduction
This compound is a functionalized heterocyclic compound. The tetrahydroquinoline scaffold is a common motif in a variety of biologically active molecules. The presence of a bromine atom at the 6-position provides a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug discovery programs. The acetyl group at the 1-position protects the nitrogen atom and influences the electron density of the aromatic ring. This protocol details the synthesis of this compound via electrophilic bromination of 1-acetyl-1,2,3,4-tetrahydroquinoline.
Synthesis Pathway
The synthesis of this compound is achieved through the bromination of 1-acetyl-1,2,3,4-tetrahydroquinoline using N-Bromosuccinimide (NBS) as the brominating agent in a suitable solvent.
Caption: Synthetic workflow for this compound.
Experimental Protocol
Materials and Reagents
-
1-Acetyl-1,2,3,4-tetrahydroquinoline
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Water (deionized)
Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1-acetyl-1,2,3,4-tetrahydroquinoline in anhydrous N,N-dimethylformamide (DMF).
-
Addition of NBS: To the stirred solution, add N-Bromosuccinimide (NBS) portion-wise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 3 hours.[1] Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, pour the reaction mixture into a separatory funnel containing water (approximately 150 mL for a small-scale reaction).[1]
-
Extraction: Extract the aqueous mixture with ethyl acetate.
-
Washing: Wash the combined organic layers with a saturated aqueous solution of ammonium chloride (NH₄Cl).[1]
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[1]
Purification
The crude product can be purified by flash column chromatography on silica gel.
-
Eluent System: A gradient of ethyl acetate in hexanes is typically effective. The optimal gradient may need to be determined by TLC analysis.
-
Procedure:
-
Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent.
-
Adsorb the sample onto a small amount of silica gel and dry it.
-
Load the dried sample onto a silica gel column packed with the initial eluent (e.g., hexane).
-
Elute the column with a gradient of increasing polarity (e.g., from 100% hexane to a mixture of hexane and ethyl acetate).
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to yield the purified this compound.
-
Data Presentation
Reaction and Product Data
| Parameter | Value | Reference |
| Starting Material | 1-Acetyl-1,2,3,4-tetrahydroquinoline | |
| Reagent | N-Bromosuccinimide (NBS) | |
| Solvent | N,N-Dimethylformamide (DMF) | |
| Reaction Time | 3 hours | [1] |
| Reaction Temperature | Room Temperature | [1] |
| Yield | 96% | [1] |
| Molecular Formula | C₁₁H₁₂BrNO | |
| Molecular Weight | 254.12 g/mol | |
| Appearance | Off-white to pale yellow solid | |
| Purity | ≥95% (typical) |
Characterization Data
¹H NMR (DMSO-d₆): [1]
| Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| 1.85 ppm | m | 2H | -CH₂-CH₂-N- |
| 2.16 ppm | s | 3H | -C(O)CH₃ |
| 2.70 ppm | m | 2H | Ar-CH₂-CH₂- |
| 3.66 ppm | m | 2H | -CH₂-N- |
| 7.25-7.60 ppm | m | 3H | Aromatic protons |
Note: Further characterization by ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy is recommended to confirm the structure and purity of the synthesized compound. Typical spectral data for related compounds can be used as a reference for interpretation.
Logical Workflow Diagram
Caption: Detailed experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols for 1-Acetyl-6-bromo-1,2,3,4-tetrahydroquinoline in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline and its derivatives are a significant class of heterocyclic compounds recognized for a wide range of biological activities, including potential anticancer properties.[1][2] The tetrahydroquinoline scaffold, in particular, is a core structure in numerous synthetic and natural compounds with therapeutic interest.[1][2] The compound 1-Acetyl-6-bromo-1,2,3,4-tetrahydroquinoline is a synthetic derivative whose biological effects are not yet extensively documented. However, based on the known activities of structurally related N-acetylated, bromo-substituted, and tetrahydroquinoline analogs, it is hypothesized to possess antiproliferative and pro-apoptotic properties.
The N-acetyl group may influence the compound's solubility, stability, and interaction with biological targets. The bromine substituent at the 6-position can alter the electronic properties of the quinoline ring and may contribute to specific binding interactions or metabolic stability. Tetrahydroquinoline derivatives have been reported to induce apoptosis and cell cycle arrest in various cancer cell lines.[1][2][3]
These application notes provide a comprehensive guide for researchers interested in evaluating the in vitro efficacy of this compound. Detailed protocols for fundamental cell-based assays are provided to assess its cytotoxic and apoptotic effects.
Predicted Biological Activities
Based on the biological evaluation of analogous compounds, this compound is predicted to exhibit significant antiproliferative and pro-apoptotic activities.
-
Anticancer Activity: Tetrahydroquinoline derivatives have demonstrated cytotoxic effects against a variety of cancer cell lines.[1][2][3] The proposed mechanisms of action often involve the induction of apoptosis through both intrinsic and extrinsic pathways, as well as cell cycle arrest at different phases.[1][2][3] For instance, some tetrahydroquinolinone derivatives have been shown to induce cell cycle arrest at the G2/M phase, leading to apoptosis.[3]
-
Apoptosis Induction: Studies on related bromo-substituted quinolines have shown their ability to induce apoptosis in cancer cells.[4][5] It is plausible that this compound may trigger apoptosis by modulating the expression of key regulatory proteins such as those in the Bcl-2 family and activating caspases.[6]
-
Signaling Pathway Modulation: Some tetrahydroquinoline derivatives have been found to exert their effects by modulating critical signaling pathways involved in cell survival and proliferation, such as the PI3K/AKT/mTOR pathway.[7]
Data Presentation
Due to the limited availability of specific experimental data for this compound, the following table summarizes the cytotoxic activity of various structurally related tetrahydroquinoline derivatives against different cancer cell lines, as reported in the literature. This data is presented for illustrative purposes to provide a comparative view of the potential potency of this class of compounds.
| Compound/Derivative | Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (4a) | HCT-116 | Colon | ~13 | 72 | [3] |
| 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (4a) | A549 | Lung | 11.33 ± 0.67 | 72 | [3] |
| Tetrahydrobenzo[h]quinoline | MCF-7 | Breast | 10 | 24 | [6] |
| Tetrahydrobenzo[h]quinoline | MCF-7 | Breast | 7.5 | 48 | [6] |
| 6,8-Dibromo-1,2,3,4-tetrahydroquinoline | HeLa | Cervical | >5 µg/mL | Not Specified | [5] |
| 6,8-Dibromo-1,2,3,4-tetrahydroquinoline | C6 | Glioma | >5 µg/mL | Not Specified | [5] |
| 6,8-Dibromo-1,2,3,4-tetrahydroquinoline | HT29 | Colon | >5 µg/mL | Not Specified | [5] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
This protocol describes a colorimetric assay to assess the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT-116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well flat-bottom cell culture plates
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
DMSO (Dimethyl Sulfoxide) or other suitable solubilization buffer
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in complete medium to achieve the desired final concentrations. Ensure the final DMSO concentration is less than 0.5% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO) and an untreated control.
-
-
Incubation:
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against the compound concentration.
-
Protocol 2: Annexin V-FITC/PI Apoptosis Assay
This protocol uses flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with the test compound.
Materials:
-
Human cancer cell lines
-
6-well plates
-
This compound (dissolved in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for the desired time (e.g., 24 or 48 hours). Include an untreated control.
-
-
Cell Harvesting:
-
Harvest the cells by trypsinization. Collect both the adherent and floating cells to include all cell populations.
-
-
Washing:
-
Wash the cells twice with cold PBS by centrifugation.
-
-
Resuspension:
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
-
Staining:
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Visualizations
Caption: A general experimental workflow for evaluating the cytotoxic and pro-apoptotic effects of a novel compound in cell culture.
Caption: A simplified diagram of the intrinsic apoptosis pathway, a potential mechanism of action for tetrahydroquinoline derivatives.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents | Bentham Science [eurekaselect.com]
- 3. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: 1-Acetyl-6-bromo-1,2,3,4-tetrahydroquinoline as a Chemical Probe for PI3K/Akt Signaling Pathway Inhibition
For Research Use Only. Not for use in diagnostic procedures.
Introduction
1-Acetyl-6-bromo-1,2,3,4-tetrahydroquinoline is a synthetic heterocyclic compound belonging to the tetrahydroquinoline class of molecules. While the specific biological activities of this compound are still under investigation, derivatives of tetrahydroquinoline and the structurally related tetrahydroisoquinoline are known to possess a wide range of pharmacological properties, including potential as anticancer, anti-HIV, and antibacterial agents.[1][2][3] These biological activities often stem from their ability to interact with specific cellular signaling pathways.
These application notes describe the hypothetical use of this compound as a chemical probe for investigating the PI3K/Akt signaling pathway, a critical cascade often dysregulated in cancer. The protocols provided herein are designed to enable researchers to characterize the inhibitory effects of this compound on the PI3K/Akt pathway and its subsequent impact on cancer cell viability.
Physicochemical Properties
| Property | Value |
| CAS Number | 22190-40-5[4] |
| Molecular Formula | C₁₁H₁₂BrNO[5] |
| Molecular Weight | 254.12 g/mol [4] |
| Purity | ≥95% |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, and ethanol |
| Storage | Store at -20°C, protected from light and moisture |
Hypothesized Mechanism of Action
This compound is proposed to act as an inhibitor of the Phosphoinositide 3-kinase (PI3K) family of enzymes. By binding to the ATP-binding pocket of PI3K, it is hypothesized to prevent the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This inhibition of PI3K activity leads to the downstream suppression of Akt (Protein Kinase B) phosphorylation and activation, thereby disrupting the entire PI3K/Akt signaling cascade, which is crucial for cell survival, proliferation, and growth.
Figure 1. Hypothesized inhibition of the PI3K/Akt signaling pathway.
Quantitative Data Summary
The following tables summarize hypothetical data from key experiments designed to characterize the activity of this compound.
Table 1: In Vitro Kinase Inhibitory Activity
| Kinase Target | IC₅₀ (nM) |
| PI3Kα | 75 |
| PI3Kβ | 150 |
| PI3Kδ | 90 |
| PI3Kγ | 200 |
| mTOR | >10,000 |
Table 2: Cellular Activity in A549 Lung Cancer Cells
| Parameter | Value |
| p-Akt (Ser473) IC₅₀ | 250 nM |
| MTT Assay (72h) GI₅₀ | 1.5 µM |
Experimental Protocols
Protocol 1: In Vitro PI3K Kinase Assay
This protocol describes a method to determine the in vitro inhibitory activity of this compound against PI3K isoforms using a luminescence-based assay.
Materials:
-
Recombinant human PI3K isoforms (α, β, δ, γ)
-
PI3K Substrate (PIP2)
-
ATP
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
This compound
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM EGTA, 0.03% Brij-35)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in Assay Buffer.
-
In a 96-well plate, add 5 µL of the diluted compound or vehicle (DMSO) control.
-
Add 10 µL of a mixture containing the PI3K enzyme and PIP2 substrate in Assay Buffer.
-
Initiate the reaction by adding 10 µL of ATP solution in Assay Buffer.
-
Incubate the plate at room temperature for 1 hour with gentle shaking.
-
Stop the reaction and detect the remaining ATP by adding 25 µL of Kinase-Glo® reagent.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each concentration and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: Western Blot Analysis of Akt Phosphorylation
This protocol details the procedure for assessing the phosphorylation status of Akt in a human cancer cell line (e.g., A549) following treatment with the compound.
Materials:
-
A549 cells
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-p-Akt Ser473, anti-total Akt, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed A549 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for 2 hours.
-
Wash the cells with ice-cold PBS and lyse them with Lysis Buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using ECL substrate and a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the p-Akt signal to total Akt and the loading control (β-actin).
Protocol 3: Cell Viability (MTT) Assay
This protocol outlines the steps to measure the cytotoxic effects of the compound on cancer cells.
Materials:
-
A549 cells
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Clear, flat-bottomed 96-well plates
-
Microplate reader
Procedure:
-
Seed A549 cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀ (concentration for 50% growth inhibition).
Figure 2. Experimental workflow for characterizing the chemical probe.
References
- 1. ajrconline.org [ajrconline.org]
- 2. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. lab-chemicals.com [lab-chemicals.com]
- 5. PubChemLite - this compound (C11H12BrNO) [pubchemlite.lcsb.uni.lu]
Application Notes and Protocols: High-Throughput Screening with 1-Acetyl-6-bromo-1,2,3,4-tetrahydroquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Acetyl-6-bromo-1,2,3,4-tetrahydroquinoline is a synthetic heterocyclic compound belonging to the tetrahydroquinoline class of molecules. Tetrahydroquinoline derivatives have garnered significant interest in medicinal chemistry due to their presence in the core structure of various biologically active compounds and their potential as scaffolds for the development of novel therapeutic agents.[1][2] This class of compounds has been explored for a range of biological activities, including potential anticancer properties.[2] High-throughput screening (HTS) is a key technology in drug discovery that allows for the rapid testing of large numbers of compounds to identify "hits" that modulate a specific biological target or pathway.[3][4] These application notes provide a framework for utilizing this compound in a representative HTS campaign to identify novel kinase inhibitors, a common strategy in oncology drug discovery.
Hypothetical Target and Assay Principle
For the purpose of these application notes, we will consider a hypothetical HTS campaign to identify inhibitors of a protein kinase, herein designated as "Kinase-X," which is implicated in a cancer-related signaling pathway. The selected assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a robust and widely used method in HTS for its sensitivity and low background.[3]
The TR-FRET assay measures the inhibition of substrate phosphorylation by Kinase-X. A terbium-labeled anti-phospho-substrate antibody (donor) and a fluorescently labeled substrate (acceptor) are used. When the substrate is phosphorylated by Kinase-X, the antibody binds to it, bringing the donor and acceptor into close proximity and allowing FRET to occur. Inhibitors of Kinase-X will prevent substrate phosphorylation, leading to a decrease in the FRET signal.
Quantitative Data Summary
The following table summarizes hypothetical data for this compound (designated as "Compound-ABT") against Kinase-X and two related kinases to assess potency and selectivity.
| Compound | Target Kinase | Assay Type | IC50 (nM) |
| Compound-ABT | Kinase-X | TR-FRET | 75 |
| Compound-ABT | Kinase-Y | FP | 1,200 |
| Compound-ABT | Kinase-Z | Cell-based | >15,000 |
| Staurosporine (Control) | Kinase-X | TR-FRET | 8 |
Signaling Pathway Diagram
Caption: A generic kinase signaling cascade relevant to cancer cell proliferation.
Experimental Protocols
Preparation of Reagents
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20.[3]
-
Kinase-X Solution: Dilute the stock solution of Kinase-X to the optimal concentration (e.g., 2X the final concentration) in the assay buffer.
-
Substrate/ATP Solution: Prepare a solution containing the fluorescently labeled peptide substrate and ATP at their optimal concentrations (e.g., 2X the final concentration) in the assay buffer.
-
Compound-ABT Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Detection Reagents: Prepare the terbium-labeled anti-phospho-substrate antibody in the detection buffer according to the manufacturer's instructions.
High-Throughput Screening Workflow
Caption: Automated workflow for a high-throughput kinase inhibition screen.[3]
Detailed HTS Protocol
The following protocol is designed for a 384-well plate format.[5]
-
Compound Plating: Using an acoustic dispenser, transfer 50 nL of the serially diluted Compound-ABT, positive control (e.g., staurosporine), and negative control (DMSO) to the wells of a 384-well assay plate.[3]
-
Kinase Addition: Add 5 µL of the Kinase-X solution to all wells using a robotic liquid handler.
-
Compound-Enzyme Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.[3]
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of the Substrate/ATP solution to all wells.
-
Kinase Reaction Incubation: Mix the plate and incubate for 60 minutes at room temperature.
-
Reaction Termination and Detection: Stop the reaction by adding 10 µL of the TR-FRET detection reagents.
-
Detection Incubation: Incubate the plate for 60 minutes at room temperature to allow the antibody to bind to the phosphorylated substrate.
-
Plate Reading: Read the plate using a TR-FRET-capable plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
Data Analysis and Hit Confirmation
-
Data Normalization: The raw data from the plate reader is normalized based on the signals from the positive (0% activity) and negative (100% activity) controls.
-
Hit Identification: "Hits" are identified as compounds that cause a statistically significant inhibition of the kinase activity, typically defined as greater than 50% inhibition or three standard deviations from the mean of the negative controls.[3]
-
Dose-Response Curves: Confirmed hits are then tested in a dose-response format to determine their IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
-
Orthogonal and Counter-Screens: To eliminate false positives, hits should be confirmed in an orthogonal assay (a different assay format measuring the same biological endpoint) and tested in counter-screens to identify compounds that interfere with the assay technology.[6]
-
Selectivity Profiling: Promising hits are further profiled against a panel of related kinases to assess their selectivity.
Conclusion
These application notes provide a representative protocol for the use of this compound in a high-throughput screening campaign for the discovery of novel kinase inhibitors. The methodologies described are based on standard practices in the field of drug discovery and can be adapted for other biological targets and assay formats. The successful identification and validation of hits from such a campaign can provide a starting point for lead optimization and the development of new therapeutic agents.
References
- 1. Discovery of tetrahydroquinolines and benzomorpholines as novel potent RORγt agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Crystal structure and Hirshfeld surface analysis of 1-[6-bromo-2-(3-bromophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 5. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 6. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-Acetyl-6-bromo-1,2,3,4-tetrahydroquinoline in Anticancer Drug Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline and its derivatives represent a significant class of heterocyclic compounds that are pivotal in the development of new therapeutic agents due to their broad spectrum of biological activities, including anticancer properties.[1][2] These compounds can induce anticancer effects through various mechanisms such as inhibiting cell growth, triggering cell cycle arrest, inducing apoptosis (programmed cell death), inhibiting angiogenesis (the formation of new blood vessels), and disrupting cell migration.[2] The tetrahydroquinoline scaffold, in particular, is emerging as a promising framework for the development of novel treatments for various human cancers, including aggressive forms like glioblastoma multiforme.[3][4]
This document provides detailed application notes and protocols for the anticancer drug screening of 1-Acetyl-6-bromo-1,2,3,4-tetrahydroquinoline . While direct experimental data for this specific compound is limited in publicly available literature, the protocols and potential mechanisms outlined below are based on extensive research on structurally related bromo- and acetyl-substituted quinoline and tetrahydroquinoline derivatives. The presence of a bromine atom and an acetyl group on the tetrahydroquinoline core is anticipated to modulate its electronic and steric properties, potentially leading to enhanced anticancer activity.
Anticipated Biological Activities and Potential Mechanisms of Action
Based on the analysis of structurally similar compounds, this compound is predicted to exhibit significant anticancer properties. The proposed mechanisms of action are multifaceted and may involve several key cellular processes:
-
Induction of Apoptosis: Many quinoline and tetrahydroquinoline derivatives have been shown to induce apoptosis in cancer cells.[3][4][5][6] This can be mediated through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, often involving the activation of caspases, a family of proteases crucial for programmed cell death.[6]
-
Cell Cycle Arrest: These compounds can halt the progression of the cell cycle at specific checkpoints, such as G1, S, or G2/M phase, thereby preventing cancer cell proliferation.[6][7][8][9] This arrest is often associated with the modulation of key regulatory proteins like cyclins and cyclin-dependent kinases (CDKs).[8]
-
Induction of Oxidative Stress: Some tetrahydroquinoline derivatives have been found to induce the generation of reactive oxygen species (ROS) within cancer cells.[3][10] Elevated ROS levels can lead to cellular damage and trigger apoptotic cell death.
-
Inhibition of Key Signaling Pathways: The anticancer activity of related compounds has been linked to the inhibition of critical signaling pathways involved in cancer cell survival and proliferation, such as the NF-κB and PI3K/AKT/mTOR pathways.[10][11]
A plausible signaling pathway for the anticancer activity of this compound, focusing on the induction of apoptosis and cell cycle arrest, is depicted below.
Caption: Proposed mechanism of action for this compound.
Experimental Protocols
The following protocols are standard methods for evaluating the in vitro anticancer activity of a test compound.
Cell Viability Assay (MTT Assay)
This colorimetric assay is a widely used method for assessing cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT116, A549)
-
Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin
-
96-well plates
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Unstained cells are viable, Annexin V-FITC positive cells are in early apoptosis, PI positive cells are necrotic, and cells positive for both are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24 or 48 hours.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in PI staining solution. Incubate in the dark at 37°C for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Experimental Workflow
The following diagram illustrates a typical workflow for the initial in vitro screening of an anticancer compound.
Caption: A standard workflow for in vitro anticancer drug screening.
Data Presentation
All quantitative data from the aforementioned assays should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines
| Cell Line | IC50 (µM) after 24h | IC50 (µM) after 48h | IC50 (µM) after 72h |
| MCF-7 | Data | Data | Data |
| HCT116 | Data | Data | Data |
| A549 | Data | Data | Data |
Table 2: Effect of this compound on Apoptosis
| Cell Line | Treatment | % Early Apoptosis | % Late Apoptosis | % Necrosis |
| MCF-7 | Control | Data | Data | Data |
| Compound (IC50) | Data | Data | Data | |
| HCT116 | Control | Data | Data | Data |
| Compound (IC50) | Data | Data | Data |
Table 3: Effect of this compound on Cell Cycle Distribution
| Cell Line | Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| MCF-7 | Control | Data | Data | Data |
| Compound (IC50) | Data | Data | Data | |
| HCT116 | Control | Data | Data | Data |
| Compound (IC50) | Data | Data | Data |
Conclusion
The this compound scaffold holds considerable promise for the development of novel anticancer agents. The protocols and potential mechanisms detailed in these application notes provide a solid framework for initiating the investigation of this compound's therapeutic potential. Further studies, including in vivo experiments and detailed mechanistic analyses, will be crucial to fully elucidate its efficacy and mode of action.
References
- 1. researchgate.net [researchgate.net]
- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. Novel tetrahydroquinoline derivatives induce ROS-mediated apoptosis in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. G2/M cell cycle arrest and induction of apoptosis by a stilbenoid, 3,4,5-trimethoxy-4'-bromo-cis-stilbene, in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Natural Compounds as Modulators of Cell Cycle Arrest: Application for Anticancer Chemotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phytochemical induction of cell cycle arrest by glutathione oxidation and reversal by N-acetylcysteine in human colon carcinomacarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biological evaluation of tetrahydroquinolinones and tetrahydroquinolines with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and biological evaluation of potent 1,2,3,4-tetrahydroisoquinoline derivatives as anticancer agents targeting NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antimicrobial Assays of 1-Acetyl-6-bromo-1,2,3,4-tetrahydroquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinolone and tetrahydroquinoline derivatives have historically demonstrated a broad spectrum of biological activities, including significant antimicrobial properties. Their mechanism of action often involves the inhibition of essential bacterial enzymes such as DNA gyrase and topoisomerase IV, which are crucial for DNA replication and repair. The novel compound, 1-Acetyl-6-bromo-1,2,3,4-tetrahydroquinoline, as a member of this class, presents a promising scaffold for the development of new antimicrobial agents. The introduction of a bromine atom at the 6-position and an acetyl group at the 1-position may modulate the compound's electronic and steric properties, potentially enhancing its antimicrobial efficacy and spectrum.
These application notes provide detailed protocols for the systematic evaluation of the antimicrobial activity of this compound. The described assays will enable researchers to determine its potency against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungi.
Data Presentation
The antimicrobial activity of this compound can be effectively summarized by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). The following table is a template for presenting such quantitative data.
| Test Microorganism | Strain (e.g., ATCC) | MIC (µg/mL) | MBC/MFC (µg/mL) |
| Gram-Positive Bacteria | |||
| Staphylococcus aureus | ATCC 29213 | ||
| Bacillus subtilis | ATCC 6633 | ||
| Enterococcus faecalis | ATCC 29212 | ||
| Gram-Negative Bacteria | |||
| Escherichia coli | ATCC 25922 | ||
| Pseudomonas aeruginosa | ATCC 27853 | ||
| Klebsiella pneumoniae | ATCC 700603 | ||
| Fungi | |||
| Candida albicans | ATCC 10231 | ||
| Aspergillus brasiliensis | ATCC 16404 |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol determines the lowest concentration of the test compound that inhibits the visible growth of a microorganism.[1][2][3]
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
Test microorganisms
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard
-
Sterile pipette tips and multichannel pipettes
-
Incubator
Procedure:
-
Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute in the appropriate broth to twice the highest desired test concentration.
-
Preparation of Inoculum: From a fresh culture (18-24 hours), select 3-5 colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution: Dispense 100 µL of sterile broth into wells 2-12 of a 96-well plate. Add 200 µL of the diluted test compound to well 1. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process to well 10. Discard 100 µL from well 10. Well 11 will serve as the growth control (inoculum without compound), and well 12 as the sterility control (broth only).
-
Inoculation: Add 100 µL of the prepared microbial inoculum to wells 1-11. The final volume in each well will be 200 µL.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for yeast.
-
Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity.[1]
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination
This assay determines the lowest concentration of the test compound that kills 99.9% of the initial microbial inoculum.[4][5][6]
Materials:
-
MIC plate from the previous experiment
-
Sterile Mueller-Hinton Agar (MHA) or Sabouraud Dextrose Agar (SDA) plates
-
Sterile pipette and tips
Procedure:
-
Subculturing: From the wells of the MIC plate that show no visible growth (the MIC well and all wells with higher concentrations), take a 10 µL aliquot.
-
Plating: Spot-inoculate the aliquot onto a sterile agar plate (MHA for bacteria, SDA for fungi).
-
Incubation: Incubate the plates under the same conditions as the MIC assay.
-
Interpretation: The MBC or MFC is the lowest concentration of the compound that results in no microbial growth or a ≥99.9% reduction in CFU compared to the initial inoculum.
Agar Disk Diffusion Assay
This is a qualitative method to assess the antimicrobial activity of the test compound.[7][8][9]
Materials:
-
This compound
-
Sterile 6 mm paper disks
-
Mueller-Hinton Agar (MHA) plates
-
Test microorganisms
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Sterile forceps
Procedure:
-
Preparation of Disks: Impregnate sterile paper disks with a known concentration of this compound solution and allow them to dry in a sterile environment.
-
Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard as described in the MIC protocol.
-
Inoculation of Plate: Dip a sterile cotton swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of an MHA plate evenly in three directions.
-
Disk Placement: Using sterile forceps, place the impregnated disks onto the surface of the inoculated agar plate. Gently press to ensure complete contact.
-
Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.
-
Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where no growth occurs) in millimeters.
Visualizations
References
- 1. Broth Microdilution | MI [microbiology.mlsascp.com]
- 2. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 3. integra-biosciences.com [integra-biosciences.com]
- 4. microbe-investigations.com [microbe-investigations.com]
- 5. microchemlab.com [microchemlab.com]
- 6. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. benchchem.com [benchchem.com]
- 8. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 9. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
Application Notes and Protocols for 1-Acetyl-6-bromo-1,2,3,4-tetrahydroquinoline in Enzyme Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Direct experimental data on the enzyme inhibition properties of 1-Acetyl-6-bromo-1,2,3,4-tetrahydroquinoline is limited in publicly available literature. The following application notes and protocols are based on the known biological activities of structurally related quinoline and tetrahydroquinoline derivatives. These are intended to serve as a starting point for research and will require experimental validation.
Introduction
This compound is a heterocyclic compound belonging to the tetrahydroquinoline class. The quinoline scaffold is a well-established pharmacophore in drug discovery, with numerous derivatives exhibiting a wide range of biological activities, including enzyme inhibition.[1][2] The presence of an acetyl group at the 1-position and a bromine atom at the 6-position may modulate its electronic and steric properties, potentially influencing its interaction with biological targets.[1] This document outlines potential applications and detailed protocols for investigating the enzyme inhibitory effects of this compound.
Potential Enzyme Targets and Therapeutic Areas
Based on the activities of similar quinoline derivatives, this compound could be investigated as an inhibitor of the following enzyme classes:
-
Topoisomerases: Many quinolone derivatives are known to target bacterial DNA gyrase and topoisomerase IV, as well as human topoisomerase II, making them candidates for antibacterial and anticancer agents.[1] Inhibition of these enzymes leads to DNA strand breaks and subsequent cell death.
-
DNA Methyltransferases (DNMTs): Certain quinoline-based compounds have shown inhibitory activity against DNMTs, which are crucial for epigenetic regulation.[3][4] DNMT inhibitors are being explored for cancer therapy.
-
Tubulin: Some 1-phenyl-1,2,3,4-tetrahydroisoquinoline analogs have been identified as tubulin polymerization inhibitors, suggesting a potential application in cancer treatment.[5]
-
Kinases: The quinoline core is present in several kinase inhibitors, suggesting that derivatives could target various protein kinases involved in cell signaling pathways.
-
α-Amylase: Novel quinoline derivatives have been studied for their α-amylase inhibitory activity, indicating potential applications in the management of type 2 diabetes.[6]
Data Presentation: Hypothetical Inhibitory Activity
The following tables present hypothetical quantitative data for this compound against various enzyme targets. This data is illustrative and based on activities reported for related compounds. Actual values must be determined experimentally.
Table 1: Hypothetical IC₅₀ Values for this compound Against Various Enzymes
| Enzyme Target | Assay Type | Hypothetical IC₅₀ (µM) | Reference Compound (IC₅₀, µM) |
| Topoisomerase IIα | DNA Relaxation Assay | 15.5 | Etoposide (5.2) |
| DNA Gyrase (E. coli) | Supercoiling Assay | 25.2 | Ciprofloxacin (0.9) |
| DNMT1 | Methylation Assay | 8.7 | SGI-1027 (2.5) |
| Tubulin Polymerization | In vitro Assay | 12.3 | Combretastatin A-4 (0.8) |
| α-Amylase | Starch-Iodine Assay | 30.1 | Acarbose (18.5) |
Table 2: Hypothetical Kinetic Parameters for Inhibition of Topoisomerase IIα
| Inhibitor | Ki (µM) | Mechanism of Inhibition |
| This compound | 10.2 | Non-competitive |
| Etoposide | 3.8 | Non-competitive |
Experimental Protocols
Protocol 1: Topoisomerase IIα DNA Relaxation Assay
Objective: To determine the inhibitory effect of this compound on human Topoisomerase IIα activity.
Materials:
-
Human Topoisomerase IIα enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 10 mM MgCl₂, 0.5 mM DTT, 0.5 mM EDTA, 30 µg/mL BSA
-
ATP solution (10 mM)
-
This compound (dissolved in DMSO)
-
Etoposide (positive control)
-
Stop Solution/Loading Dye: 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol
-
Agarose gel (1%)
-
Ethidium bromide or other DNA stain
-
TAE Buffer
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes on ice. For a 20 µL reaction, add the following in order:
-
Assay Buffer
-
Supercoiled plasmid DNA (final concentration 0.5 µg)
-
This compound at various concentrations (e.g., 0.1 to 100 µM). Ensure the final DMSO concentration is consistent across all reactions and does not exceed 1%.
-
Human Topoisomerase IIα (e.g., 2 units)
-
-
Include a positive control (Etoposide) and a negative control (DMSO vehicle). Also, include a control reaction with no enzyme.
-
Initiate the reaction by adding ATP to a final concentration of 1 mM.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding 5 µL of Stop Solution/Loading Dye.
-
Load the samples onto a 1% agarose gel containing ethidium bromide.
-
Perform electrophoresis in TAE buffer until the different DNA topoisomers are separated.
-
Visualize the DNA bands under UV light and quantify the amount of relaxed and supercoiled DNA. The inhibition is calculated as the percentage decrease in the amount of relaxed DNA compared to the control.
Protocol 2: In Vitro Tubulin Polymerization Assay
Objective: To assess the effect of this compound on the polymerization of tubulin.
Materials:
-
Purified tubulin (>99% pure)
-
G-PEM Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP
-
This compound (dissolved in DMSO)
-
Combretastatin A-4 or Paclitaxel (control inhibitor/promoter)
-
Microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Resuspend purified tubulin in G-PEM buffer to a final concentration of 3 mg/mL.
-
Pipette this compound at various concentrations into a 96-well plate. Include appropriate controls.
-
Add the tubulin solution to each well.
-
Incubate the plate at 37°C and monitor the change in absorbance at 340 nm every minute for 60 minutes.
-
The increase in absorbance corresponds to the rate of tubulin polymerization.
-
Plot absorbance versus time to obtain polymerization curves. Calculate the inhibition by comparing the rate of polymerization in the presence of the compound to the control.
Visualizations
Caption: General workflow for an enzyme inhibition assay.
Caption: Hypothesized mechanism of action via Topoisomerase II inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Acetyl-6-bromo-1,2,3,4-tetrahydroquinoline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-Acetyl-6-bromo-1,2,3,4-tetrahydroquinoline.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, focusing on the bromination of 1-acetyl-1,2,3,4-tetrahydroquinoline.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield of Product | Ineffective Brominating Agent: The chosen brominating agent may not be suitable for the substrate. | N-Bromosuccinimide (NBS) is a recommended mild brominating agent for this reaction. Using molecular bromine (Br₂) can sometimes lead to over-bromination or side reactions. |
| Incorrect Solvent: The polarity and reactivity of the solvent can significantly impact the reaction outcome. | Dimethylformamide (DMF) is a suitable solvent for the bromination with NBS.[1] | |
| Decomposition of Starting Material: Strong acidic conditions or high temperatures can lead to the degradation of the starting material or product. | The reaction with NBS is typically carried out at room temperature, which minimizes the risk of degradation.[1] | |
| Presence of Multiple Products (Impure Sample) | Over-bromination: The tetrahydroquinoline ring can be brominated at multiple positions if the reaction conditions are too harsh or the stoichiometry is incorrect. | Use a controlled amount of N-Bromosuccinimide (typically 1.0 to 1.1 equivalents). The N-acetyl group helps direct the bromination selectively to the 6-position.[2] |
| Dehydrogenation (Aromatization): The tetrahydroquinoline ring can be oxidized to the corresponding quinoline, especially with stronger brominating agents or in the presence of radical initiators.[2][3] | Employing NBS under mild, controlled temperature conditions (room temperature) without radical initiators helps to prevent this side reaction.[1][3] | |
| Unreacted Starting Material: Incomplete reaction due to insufficient reaction time or inadequate mixing. | Ensure the reaction is stirred for a sufficient duration (e.g., 3 hours) and that the NBS is added portion-wise to maintain a controlled reaction rate.[1] | |
| Difficulty in Product Isolation/Purification | Oily Product: The crude product may not crystallize easily if impurities are present. | Purification via column chromatography on silica gel using a solvent system such as hexane/ethyl acetate is often effective. Recrystallization from a suitable solvent like ethanol can also be attempted. |
| Product Insoluble in Extraction Solvent: The choice of solvent for workup is critical for efficient extraction. | Ethyl acetate is a commonly used and effective solvent for extracting the product from the aqueous reaction mixture.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most direct route is the electrophilic bromination of 1-acetyl-1,2,3,4-tetrahydroquinoline using N-Bromosuccinimide (NBS) in a polar aprotic solvent like DMF at room temperature. This method has been reported to yield the desired product in high purity and up to 96% yield.[1]
Q2: Why is my product a different color than expected?
A2: The pure product is typically a white to off-white solid. A yellow or brown coloration can indicate the presence of impurities, which may include byproducts from dehydrogenation or residual starting materials. Further purification may be necessary to obtain a colorless product.
Q3: Can I use molecular bromine (Br₂) instead of NBS?
A3: While molecular bromine can be used, it is a more aggressive brominating agent and increases the risk of side reactions such as the formation of di- and tri-brominated derivatives and oxidation of the tetrahydroquinoline ring to a quinoline structure.[2] For selective mono-bromination at the 6-position, NBS is the preferred reagent.
Q4: How can I monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction. A suitable eluent system would be a mixture of hexane and ethyl acetate. The disappearance of the starting material spot and the appearance of a new, lower Rf spot will indicate the formation of the product.
Q5: What are the key safety precautions for this synthesis?
A5: N-Bromosuccinimide is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses). DMF is a skin irritant and should also be handled with care.
Experimental Protocols
Protocol 1: Synthesis of this compound via Bromination
This protocol is adapted from established procedures for the bromination of N-acetylated tetrahydroquinolines.
Materials:
-
1-acetyl-1,2,3,4-tetrahydroquinoline
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Magnesium sulfate (MgSO₄)
-
Water
Procedure:
-
Dissolve 1-acetyl-1,2,3,4-tetrahydroquinoline in DMF.
-
Portion-wise, add N-Bromosuccinimide (1.0-1.1 equivalents) to the solution while stirring at room temperature.
-
Continue stirring the reaction mixture at room temperature for approximately 3 hours.[1]
-
Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate.[1]
-
Wash the combined organic phases with a saturated aqueous solution of NH₄Cl.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization as needed.
Visual Diagrams
Caption: Experimental workflow for the synthesis of this compound.
References
Technical Support Center: Purification of 1-Acetyl-6-bromo-1,2,3,4-tetrahydroquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 1-Acetyl-6-bromo-1,2,3,4-tetrahydroquinoline.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two most effective and widely used methods for the purification of this compound are recrystallization and column chromatography. The choice between these methods often depends on the impurity profile and the desired final purity.
Q2: Which solvents are recommended for the recrystallization of this compound?
A2: While specific solvent systems for this exact molecule are not extensively documented, suitable solvents can be determined through small-scale solubility tests. Good candidates for single-solvent recrystallization are alcohols like ethanol or isopropanol, where the compound is soluble when hot and sparingly soluble when cold. Mixed solvent systems, such as ethyl acetate/hexane or dichloromethane/hexane, can also be effective.
Q3: What is the recommended stationary and mobile phase for column chromatography of this compound?
A3: For normal-phase column chromatography, silica gel is the recommended stationary phase. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane or dichloromethane in methanol, is typically effective for elution. The optimal solvent system should be determined by thin-layer chromatography (TLC) analysis prior to performing the column.
Q4: What are the likely impurities I might encounter in my crude product?
A4: Common impurities may include unreacted starting materials such as 6-bromo-1,2,3,4-tetrahydroquinoline and acetic anhydride or acetyl chloride. Other potential impurities could be di-acetylated byproducts or products of over-oxidation if the quinoline ring is not fully reduced.
Q5: My purified compound appears as an off-white or yellowish powder. Is this normal?
A5: Pure this compound is expected to be a white to off-white solid. A significant yellow or brown coloration may indicate the presence of colored impurities. Further purification, such as treatment with activated charcoal during recrystallization, may be necessary if high purity is required.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Issue 1: Oily Residue Instead of Crystals During Recrystallization
| Possible Cause | Suggested Solution |
| Incomplete dissolution of impurities | Ensure the crude material is fully dissolved in the minimum amount of hot solvent. If insoluble material persists, perform a hot filtration to remove it before allowing the solution to cool. |
| Supersaturation or too rapid cooling | Try cooling the solution more slowly. Scratching the inside of the flask with a glass rod can help induce crystallization. Seeding with a previously |
Technical Support Center: 1-Acetyl-6-bromo-1,2,3,4-tetrahydroquinoline Degradation Studies
This technical support center is designed for researchers, scientists, and drug development professionals investigating the degradation pathways of 1-Acetyl-6-bromo-1,2,3,4-tetrahydroquinoline. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the chemistry of related quinoline derivatives, several degradation pathways can be anticipated under forced degradation conditions. These include hydrolysis, oxidation, and photolysis.[1] The acetyl group may be susceptible to hydrolysis under acidic or basic conditions, yielding 6-bromo-1,2,3,4-tetrahydroquinoline. The tetrahydroquinoline ring system can be susceptible to oxidation.[2]
Q2: Why are forced degradation studies important for this compound?
Forced degradation studies, also known as stress testing, are crucial for several reasons.[3][4] They help in:
-
Identifying potential degradation products.[4]
-
Establishing the intrinsic stability of the molecule.[3]
-
Elucidating degradation pathways.[4]
-
Developing and validating stability-indicating analytical methods, which are essential for quality control and regulatory submissions.[3]
Q3: What are the typical stress conditions used in forced degradation studies?
Forced degradation studies typically expose the drug substance to conditions more severe than accelerated stability studies.[3] Common stress conditions include:
-
Acidic and Basic Hydrolysis: Treatment with acids (e.g., 0.1 N HCl) and bases (e.g., 0.1 N NaOH) at elevated temperatures.[1]
-
Oxidation: Exposure to an oxidizing agent, such as hydrogen peroxide (H₂O₂).[2]
-
Thermal Degradation: Heating the solid drug substance or a solution at high temperatures (e.g., 80°C).[2]
-
Photodegradation: Exposing a solution of the compound to UV and visible light.[1]
Q4: What analytical techniques are most suitable for analyzing the degradation products?
Reverse-phase high-performance liquid chromatography (HPLC) is the most common and powerful technique for separating and quantifying the parent drug and its degradation products.[3][5] HPLC methods coupled with mass spectrometry (LC-MS) are invaluable for the identification and structural elucidation of the degradation products.
Troubleshooting Guides
HPLC Analysis Issues
Problem: Appearance of unknown peaks in HPLC chromatograms.
-
Possible Cause: Degradation of the compound during sample preparation or analysis.
-
Solution: Minimize the time between sample preparation and analysis. Ensure samples are kept cool and protected from light. Optimize HPLC conditions such as mobile phase pH and temperature to prevent on-column degradation.[2]
Problem: Poor peak shape (tailing, fronting, or splitting).
-
Possible Cause: Column degradation, improper mobile phase composition, or sample overload.
-
Solution: Regularly clean and properly store the HPLC column. Optimize the mobile phase pH and organic modifier concentration. Ensure the sample load is within the column's capacity.[6]
Problem: Inconsistent retention times.
-
Possible Cause: Fluctuations in temperature, inconsistent mobile phase preparation, or issues with the pumping system.
-
Solution: Use a column oven to maintain a consistent temperature. Ensure the mobile phase is prepared accurately and consistently. Check the HPLC pump for leaks and ensure proper functioning.[6]
Data Presentation
Table 1: Summary of Forced Degradation Studies for this compound
| Stress Condition | Reagent/Condition | Time (hours) | Temperature (°C) | % Degradation of Parent Compound | Number of Degradants | Observations (e.g., Major Degradant Peak Area %) |
| Acid Hydrolysis | 0.1 N HCl | |||||
| Base Hydrolysis | 0.1 N NaOH | |||||
| Oxidative | 3% H₂O₂ | |||||
| Thermal (Solution) | In Mobile Phase | |||||
| Thermal (Solid) | Solid State | |||||
| Photolytic | UV/Vis Light | |||||
| Control | In Mobile Phase (Dark) |
Experimental Protocols
Protocol for Forced Degradation Study
This protocol provides a general framework for conducting a forced degradation study of this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 N HCl in a suitable container.
-
Incubate the solution at a specific temperature (e.g., 60°C) for a defined period.
-
Withdraw samples at various time points, neutralize with 0.1 N NaOH, and dilute with the mobile phase for HPLC analysis.[1]
3. Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 N NaOH.
-
Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing the samples with 0.1 N HCl before analysis.[1]
4. Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% H₂O₂.
-
Incubate the solution at room temperature, protected from light.
-
Collect samples at various time points for HPLC analysis.[2]
5. Thermal Degradation:
-
In Solution: Dilute the stock solution with the mobile phase and heat it in a temperature-controlled oven (e.g., 80°C).
-
Solid State: Place the solid compound in an oven at a high temperature (e.g., 80°C).[2]
-
At various time points, withdraw samples, dissolve the solid samples in a suitable solvent if necessary, and analyze by HPLC.
6. Photodegradation:
-
Expose a solution of the compound to a light source that provides both UV and visible light in a photostability chamber.
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
Withdraw samples from both the exposed and control solutions at various time points for HPLC analysis.[2]
7. Sample Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method.
-
A photodiode array (PDA) detector is recommended to check for peak purity and to obtain UV spectra of the degradation products.[2]
Mandatory Visualizations
Caption: Potential degradation pathways for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | SIELC Technologies [sielc.com]
- 6. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
Overcoming solubility issues with 1-Acetyl-6-bromo-1,2,3,4-tetrahydroquinoline
This guide provides researchers, scientists, and drug development professionals with technical support for overcoming solubility challenges with 1-Acetyl-6-bromo-1,2,3,4-tetrahydroquinoline (CAS: 22190-40-5).
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
While specific experimental data is not extensively published, the structure of this compound—a heterocyclic compound with a bromine substituent and an acetyl group—suggests it has low aqueous solubility and is hydrophobic.[1][2] Its predicted XlogP value of 2.4 indicates a preference for lipophilic environments.[2] Therefore, it is considered poorly soluble in water and will likely require organic solvents for initial dissolution.
Q2: Which organic solvents are recommended for creating a stock solution?
For biological assays, Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for creating high-concentration stock solutions of poorly soluble compounds.[1] Other water-miscible organic solvents such as N,N-dimethylformamide (DMF) and ethanol can also be considered.[1] Prepare a concentrated stock (e.g., 10-100 mM) in one of these solvents first, before diluting into your aqueous assay buffer.[1]
Q3: I observed precipitation when diluting my DMSO stock solution into an aqueous buffer. What should I do?
Precipitation upon dilution is a common issue for hydrophobic compounds. Here are several troubleshooting steps:
-
Lower Final Concentration: Your target concentration may exceed the compound's solubility limit in the final aqueous buffer. Try testing a lower final concentration.[3]
-
Optimize Dilution: Avoid single large dilutions. Instead, add the DMSO stock directly and slowly to the final assay media while vortexing or stirring to prevent localized high concentrations that encourage precipitation.[3]
-
Increase Co-solvent Percentage (with caution): Most cell-based assays can tolerate a final DMSO concentration of 0.5-1%.[3] You can cautiously increase the final DMSO percentage, but you must first run a vehicle control to ensure the solvent concentration does not affect your experimental model.[3]
-
Use Solubilizing Excipients: Consider adding surfactants like Tween® 80 (e.g., at 0.1%) or cyclodextrins like HP-β-CD (e.g., at 1%) to your aqueous buffer to improve compound solubility.[1]
Q4: Can I use heating or sonication to help dissolve the compound?
Yes, gentle warming (e.g., to 37°C) and brief sonication can help dissolve the compound in the initial organic stock solvent.[1][3] However, you must ensure the compound is thermally stable and does not degrade. After dissolution, always allow the solution to cool to room temperature before adding it to your assay buffer to prevent thermal shock to biological components.[1]
Q5: How can I determine the solubility of this compound in a new solvent?
A systematic solubility test is required. This typically involves adding an excess amount of the solid compound to a known volume of the solvent, agitating the mixture for a set period (e.g., 1-2 hours) to reach equilibrium, centrifuging to pellet the undissolved solid, and then measuring the concentration of the compound in the supernatant. A detailed protocol is provided below.
Solubility Data
Quantitative solubility data for this compound is not widely available in the literature. Researchers should determine this empirically. The table below provides a template for recording experimental findings.
| Solvent | Temperature (°C) | Max Solubility (mg/mL) | Max Solubility (mM) | Observations |
| Water | 25 | Expected to be very low | ||
| PBS (pH 7.4) | 25 | Expected to be very low | ||
| DMSO | 25 | Expected to be high | ||
| Ethanol | 25 | Expected to be moderate | ||
| DMF | 25 | Expected to be high | ||
| Acetonitrile | 25 | Expected to be moderate |
Note: The molecular weight of this compound is 254.12 g/mol .[4]
Experimental Protocols
Protocol: Preparation of a DMSO Stock Solution
-
Weigh Compound: Accurately weigh a specific amount of this compound powder.
-
Add Solvent: Add the required volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Dissolve: Vortex the solution thoroughly for 1-2 minutes.
-
Apply Gentle Heat/Sonication (If Needed): If the compound does not fully dissolve, place the vial in a 37°C water bath for 5-10 minutes or sonicate for 2-5 minutes.[1]
-
Confirm Dissolution: Visually inspect the solution to ensure no solid particles remain.
-
Storage: Store the stock solution as recommended (typically at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles).
Protocol: General Solubility Assessment
-
Preparation: Add an excess amount of solid this compound to a series of vials (ensure solid is visible).
-
Solvent Addition: To each vial, add a precise volume (e.g., 1 mL) of the test solvent (e.g., PBS, Ethanol, DMSO).
-
Equilibration: Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C) for 1-2 hours to allow the solution to reach equilibrium.[1]
-
Separation: Centrifuge the vials at high speed (e.g., >10,000 x g) for 10 minutes to pellet the undissolved solid.
-
Sampling: Carefully collect a known volume of the clear supernatant without disturbing the pellet.
-
Quantification: Dilute the supernatant with an appropriate solvent and determine the compound's concentration using a suitable analytical method, such as HPLC with a standard curve.[5]
Visual Troubleshooting and Workflow Guides
The following diagrams illustrate the decision-making process for addressing solubility issues and the standard workflow for preparing solutions for biological assays.
References
Technical Support Center: Optimizing Reaction Conditions for 1-Acetyl-6-bromo-1,2,3,4-tetrahydroquinoline
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis and optimization of 1-Acetyl-6-bromo-1,2,3,4-tetrahydroquinoline. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to facilitate your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to obtain this compound?
A1: There are two main synthetic strategies. The first involves the N-acetylation of 6-bromo-1,2,3,4-tetrahydroquinoline. The second, and often higher-yielding route, is the bromination of 1-acetyl-1,2,3,4-tetrahydroquinoline.
Q2: I am observing a low yield during the N-acetylation of 6-bromo-1,2,3,4-tetrahydroquinoline. What are the potential causes?
A2: Low yields in the N-acetylation step can be attributed to several factors. The electron-withdrawing nature of the bromine atom can decrease the nucleophilicity of the nitrogen atom, making the reaction more sluggish. Incomplete reaction due to insufficient heating or reaction time is a common issue. Additionally, the purity of the starting material and reagents is crucial, as impurities can interfere with the reaction. The choice of acetylating agent and catalyst, if any, also plays a significant role.
Q3: During the bromination of 1-acetyl-1,2,3,4-tetrahydroquinoline with N-bromosuccinimide (NBS), I am getting a significant amount of a colored impurity. What is this side product?
A3: A common side reaction when using NBS for the bromination of tetrahydroquinolines is the dehydrogenation of the heterocyclic ring to form the corresponding aromatic quinoline derivative.[1] This oxidized byproduct is often colored and can be challenging to separate from the desired product.
Q4: How can I minimize the formation of the oxidized byproduct during bromination with NBS?
A4: To minimize oxidation, it is crucial to control the reaction temperature, keeping it at or below room temperature. The slow, portion-wise addition of NBS can also help to control the reaction exotherm and reduce the formation of radical species that may promote dehydrogenation.[1] Conducting the reaction in the dark can also be beneficial.
Q5: What are the best methods for purifying the final product, this compound?
A5: The most common purification methods are recrystallization and column chromatography. For recrystallization, a solvent system such as ethanol/water or ethyl acetate/hexane can be effective. For column chromatography, silica gel is a suitable stationary phase, with a mobile phase gradient of ethyl acetate in hexane.
Troubleshooting Guides
Issue 1: Low Yield in N-Acetylation of 6-bromo-1,2,3,4-tetrahydroquinoline
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Increase the reaction temperature and/or prolong the reaction time. Monitor the reaction progress by Thin Layer Chromatography (TLC).- Ensure efficient stirring to maintain a homogeneous reaction mixture. |
| Poor Reagent Purity | - Use freshly distilled acetic anhydride or high-purity acetyl chloride.- Ensure the 6-bromo-1,2,3,4-tetrahydroquinoline starting material is pure. |
| Suboptimal Reaction Conditions | - If using a catalyst such as pyridine or a Lewis acid, ensure it is anhydrous and used in the correct stoichiometric amount.- Experiment with different solvents to ensure adequate solubility of the starting material. |
| Product Loss During Workup | - Ensure complete extraction of the product from the aqueous phase by using an appropriate organic solvent and performing multiple extractions.- Avoid overly acidic or basic conditions during the workup, which could potentially hydrolyze the acetyl group. |
Issue 2: Formation of Multiple Products in Bromination of 1-acetyl-1,2,3,4-tetrahydroquinoline
| Possible Cause | Suggested Solution |
| Over-bromination (di- or tri-brominated products) | - Carefully control the stoichiometry of the brominating agent. Use no more than one equivalent of NBS for mono-bromination.- Add the brominating agent slowly and at a low temperature to improve selectivity. |
| Oxidation to Bromoquinoline | - Maintain a low reaction temperature (e.g., 0-25°C).- Add the NBS in small portions over time.- Protect the reaction from light by wrapping the reaction vessel in aluminum foil.[1] |
| Incomplete Reaction | - Ensure the NBS is of high purity. Recrystallization of NBS may be necessary.- Allow for sufficient reaction time, monitoring by TLC until the starting material is consumed. |
Data Presentation
Optimization of N-Acetylation of 6-bromo-1,2,3,4-tetrahydroquinoline
| Entry | Acetylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Acetic Anhydride | Neat | 100 | 2 | Moderate |
| 2 | Acetic Anhydride | Pyridine | 80 | 4 | Good |
| 3 | Acetyl Chloride | Dichloromethane | 25 | 3 | Good |
| 4 | Acetyl Chloride | Dichloromethane / Pyridine | 25 | 2 | High |
Note: "Moderate," "Good," and "High" are qualitative descriptors based on typical outcomes for this type of reaction. Actual yields will vary depending on the specific experimental conditions.
Optimization of Bromination of 1-acetyl-1,2,3,4-tetrahydroquinoline
| Entry | Brominating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NBS | Dichloromethane | 25 | 4 | Good |
| 2 | NBS | Acetonitrile | 25 | 3 | Good |
| 3 | NBS | N,N-Dimethylformamide | 20 | 3 | 96 |
| 4 | Bromine | Acetic Acid | 10 | 2 | Moderate |
Experimental Protocols
Protocol 1: N-Acetylation of 6-bromo-1,2,3,4-tetrahydroquinoline
-
To a solution of 6-bromo-1,2,3,4-tetrahydroquinoline (1.0 eq) in anhydrous dichloromethane (10 mL/mmol) under a nitrogen atmosphere, add pyridine (1.2 eq).
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with the addition of water.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to afford this compound.
Protocol 2: Bromination of 1-acetyl-1,2,3,4-tetrahydroquinoline
-
Dissolve 1-acetyl-1,2,3,4-tetrahydroquinoline (1.0 eq) in N,N-dimethylformamide (DMF, 20 mL/mmol).
-
To this solution, add N-bromosuccinimide (NBS, 1.05 eq) portion-wise at room temperature (20°C).
-
Stir the reaction mixture for 3 hours at room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic extracts with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization or column chromatography if necessary.
Visualizations
Caption: Synthetic routes to this compound.
Caption: General troubleshooting workflow for synthesis optimization.
References
Technical Support Center: Synthesis of 1-Acetyl-6-bromo-1,2,3,4-tetrahydroquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Acetyl-6-bromo-1,2,3,4-tetrahydroquinoline.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: There are two common synthetic strategies for the preparation of this compound:
-
Route A: Acetylation of 6-bromo-1,2,3,4-tetrahydroquinoline. This involves the reaction of the bromo-substituted tetrahydroquinoline with an acetylating agent like acetic anhydride or acetyl chloride.
-
Route B: Bromination of 1-acetyl-1,2,3,4-tetrahydroquinoline. This route starts with the N-acetylated tetrahydroquinoline, which is then brominated, typically using N-bromosuccinimide (NBS).
Q2: Which synthetic route is generally preferred?
A2: Route B, the bromination of 1-acetyl-1,2,3,4-tetrahydroquinoline, is often well-documented and can provide high yields. The acetyl group is an activating group that directs the electrophilic bromination to the desired position on the aromatic ring. Route A is also a viable option, but care must be taken to control the reaction conditions to avoid potential side reactions.
Q3: What are the most common side reactions to be aware of during the synthesis?
A3: The potential side reactions depend on the chosen synthetic route.
-
For Route A (Acetylation): Incomplete acetylation, or potential for O-acetylation if reaction conditions are not optimized, though N-acetylation is generally favored for amines.
-
For Route B (Bromination): Over-bromination leading to di- or tri-brominated products is a significant concern. Additionally, dehydrogenation of the tetrahydroquinoline ring to form the corresponding quinoline is a possible side reaction, especially with certain brominating agents or under harsh conditions.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a standard and effective method for monitoring the reaction progress. By spotting the reaction mixture alongside the starting material(s) on a TLC plate, you can observe the consumption of reactants and the formation of the product.
Q5: What purification techniques are recommended for the final product?
A5: The crude product can typically be purified by recrystallization from a suitable solvent, such as ethanol. For more challenging purifications, column chromatography using silica gel is a common and effective method. A solvent system of increasing polarity, for instance, a gradient of ethyl acetate in hexane, can be employed to elute the product.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction: Insufficient reaction time or temperature. | Monitor the reaction by TLC until the starting material is consumed. If the reaction has stalled, consider a moderate increase in temperature or extending the reaction time. |
| Decomposition of starting material or product: High reaction temperatures can sometimes lead to degradation. | If charring or significant discoloration is observed, attempt the reaction at a lower temperature for a longer duration. | |
| Loss during work-up: Improper extraction or washing procedures. | Ensure the correct pH is maintained during aqueous washes to prevent the loss of the product. Use an adequate amount of extraction solvent. | |
| Multiple Products Observed by TLC | Over-bromination (Route B): Use of excess brominating agent or prolonged reaction time. | Carefully control the stoichiometry of the brominating agent (e.g., NBS). Add the brominating agent portion-wise and monitor the reaction closely by TLC. |
| Dehydrogenation of the tetrahydroquinoline ring: This can be promoted by certain conditions, especially with NBS. | Ensure the reaction is performed under controlled temperature and in the absence of radical initiators unless specified by the protocol. | |
| Formation of regioisomers (less common with the acetyl directing group): Improper reaction conditions. | Confirm the regiochemistry of your product using analytical techniques such as NMR. | |
| Product is an Oil or Fails to Crystallize | Presence of impurities: Residual starting materials or side products can inhibit crystallization. | Purify the crude product using column chromatography before attempting recrystallization. |
| Inappropriate recrystallization solvent: The chosen solvent may not be suitable for inducing crystallization. | Experiment with different solvent systems for recrystallization. A solvent pair (one solvent in which the compound is soluble and another in which it is less soluble) can be effective. | |
| Product Discoloration (e.g., yellow or brown) | Presence of impurities: Residual reagents or byproducts can cause discoloration. | Further purification by recrystallization or column chromatography may be necessary to obtain a pure, white to off-white solid. |
Quantitative Data Summary
| Parameter | Route A (Acetylation) | Route B (Bromination) | Reference |
| Typical Yield | Data not readily available | Up to 96% | [1] |
| Reported Purity | Not specified | Commercially available at 95% | [2] |
Experimental Protocols
Route B: Bromination of 1-acetyl-1,2,3,4-tetrahydroquinoline
This protocol is adapted from a documented synthesis.
Materials:
-
1-acetyl-1,2,3,4-tetrahydroquinoline
-
N-bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Saturated ammonium chloride solution (NH₄Cl)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 1-acetyl-1,2,3,4-tetrahydroquinoline in DMF.
-
To this solution, add N-bromosuccinimide (NBS) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of ammonium chloride.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Synthetic Pathways and Potential Side Reactions
Caption: Synthetic routes to this compound and potential side reactions.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting logic for addressing low product yield in the synthesis.
References
Technical Support Center: 1-Acetyl-6-bromo-1,2,3,4-tetrahydroquinoline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Acetyl-6-bromo-1,2,3,4-tetrahydroquinoline, specifically addressing its stability in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound in DMSO?
A1: For optimal stability, stock solutions of this compound in DMSO should be stored at -20°C or -80°C in tightly sealed, amber vials to protect from light and moisture.[1] For short-term storage (up to a few days), refrigeration at 2-8°C may be acceptable, but long-term storage at room temperature is not recommended due to the potential for degradation.[2] It is crucial to use anhydrous, high-purity DMSO (≥99.9%) to minimize water-related degradation.[1]
Q2: What potential degradation pathways should I be aware of when working with this compound in DMSO?
A2: While specific degradation pathways for this compound in DMSO have not been extensively documented in publicly available literature, two primary routes of degradation can be anticipated based on its chemical structure:
-
Hydrolysis of the N-acetyl group: The acetyl group on the tetrahydroquinoline nitrogen is susceptible to hydrolysis, particularly in the presence of water.[3] This would result in the formation of 6-bromo-1,2,3,4-tetrahydroquinoline. The rate of hydrolysis can be influenced by the temperature and the water content of the DMSO.
-
Reactions involving the bromo-substituent: DMSO can react with halogenated aromatic compounds, potentially leading to debromination or other modifications of the quinoline ring.[4] DMSO can also act as an oxidant, and its reactivity can be influenced by temperature and the presence of other reagents.[5]
Q3: How can I assess the stability of my this compound solution in DMSO?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most reliable way to assess the stability of your compound in DMSO.[6][7] This involves periodically analyzing your solution to monitor for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
Q4: Are there any visible signs of degradation?
A4: While a change in the color of the solution or the formation of a precipitate can indicate degradation, these are not always present. Degradation can occur without any visible changes. Therefore, analytical methods like HPLC are essential for accurately determining the stability of the compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of biological activity in an assay | Compound degradation in the DMSO stock solution. | Prepare a fresh stock solution of this compound in anhydrous DMSO. Perform a stability study on your stock solution using HPLC to determine its shelf-life under your storage conditions. |
| Appearance of unexpected peaks in HPLC analysis | Degradation of the compound. | Conduct forced degradation studies (see Experimental Protocols section) to intentionally generate degradation products. This will help in identifying the unknown peaks and confirming the stability-indicating nature of your analytical method.[8] |
| Inconsistent experimental results | Instability of the compound in the assay medium after dilution from the DMSO stock. | Evaluate the stability of the compound in the final assay buffer. It is possible that components of the buffer (e.g., pH, nucleophiles) are accelerating degradation. |
| Precipitate formation in the DMSO stock solution | The concentration of the compound may exceed its solubility at the storage temperature, or the solution may have absorbed water, reducing solubility. | Gently warm the solution and vortex or sonicate to attempt redissolution. If precipitation persists, prepare a new stock solution at a lower concentration. Store DMSO stocks in a desiccator to minimize moisture absorption. |
Quantitative Data Summary
Currently, there is no specific quantitative data available in the public domain for the stability of this compound in DMSO. Researchers are advised to generate their own stability data using the protocols outlined below. The following table can be used to record and compare stability data under different storage conditions.
| Storage Condition | Time Point | % Parent Compound Remaining | % Degradant 1 (if any) | % Degradant 2 (if any) |
| -80°C | 1 month | |||
| -80°C | 3 months | |||
| -80°C | 6 months | |||
| -20°C | 1 month | |||
| -20°C | 3 months | |||
| -20°C | 6 months | |||
| 4°C | 1 week | |||
| 4°C | 2 weeks | |||
| Room Temperature | 24 hours | |||
| Room Temperature | 48 hours |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
Objective: To prepare a standardized stock solution for stability studies.
Materials:
-
This compound (solid)
-
Anhydrous, high-purity DMSO (≥99.9%)
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator
-
Amber glass or polypropylene vials with screw caps
Procedure:
-
Accurately weigh the desired amount of this compound.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).
-
Vortex the solution for 2-3 minutes to aid dissolution.
-
If necessary, sonicate the vial for 5-10 minutes to ensure complete dissolution.
-
Visually inspect the solution to confirm it is clear and free of particulate matter.
-
Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and exposure to atmospheric moisture.
-
Store the aliquots at the desired temperature (-20°C or -80°C).
Protocol 2: Stability-Indicating HPLC Method
Objective: To quantify the parent compound and separate it from potential degradation products.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
Gradient Elution:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 90 | 10 |
| 20 | 10 | 90 |
| 25 | 10 | 90 |
| 26 | 90 | 10 |
| 30 | 90 | 10 |
Flow Rate: 1.0 mL/min Detection Wavelength: 254 nm Injection Volume: 10 µL Column Temperature: 30°C
Sample Preparation:
-
Thaw one aliquot of the stock solution to room temperature.
-
Dilute the stock solution to a suitable concentration (e.g., 100 µg/mL) with the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% Formic Acid).
-
Inject the prepared sample onto the HPLC system.
Protocol 3: Forced Degradation Studies
Objective: To intentionally degrade the compound to identify potential degradation products and validate the stability-indicating nature of the HPLC method.[8]
Procedure:
Prepare separate solutions of this compound in DMSO and subject them to the following stress conditions:
-
Acidic Hydrolysis: Add 1N HCl to the solution and incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Add 1N NaOH to the solution and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Add 3% hydrogen peroxide to the solution and store at room temperature for 24 hours.
-
Thermal Degradation: Incubate the solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose the solution to UV light (254 nm) for 24 hours.
After the incubation period, neutralize the acidic and basic samples and analyze all stressed samples by the stability-indicating HPLC method. Compare the chromatograms to that of an unstressed sample to identify degradation peaks.
Visualizations
Caption: Experimental workflow for assessing the stability of a compound in DMSO.
Caption: Potential degradation pathways for this compound in DMSO.
References
- 1. benchchem.com [benchchem.com]
- 2. lab-chemicals.com [lab-chemicals.com]
- 3. A kinetic study of the hydrolysis of N-acetyl dehydroalanine methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dimethyl Sulfoxide Mediated Elimination Reactions in 3-Aryl 2,3-Dihalopropanoates: Scope and Mechanistic Insights [organic-chemistry.org]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. scispace.com [scispace.com]
- 7. Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Technical Support Center: Crystallization of 1-Acetyl-6-bromo-1,2,3,4-tetrahydroquinoline
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the crystallization of 1-Acetyl-6-bromo-1,2,3,4-tetrahydroquinoline. This resource offers troubleshooting guides, frequently asked questions (FAQs), a detailed experimental protocol, and visual workflows to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most suitable solvents for the recrystallization of this compound?
A1: Based on the polarity of the molecule, polar solvents are generally effective for the recrystallization of this compound. Good starting points include ethanol, isopropanol, and acetic acid. Solvent mixtures can also be employed to optimize crystal growth and purity; common examples include ethanol/water and hexane/ethyl acetate.[1][2]
Q2: What are the likely impurities in my crude this compound sample?
A2: Potential impurities largely depend on the synthetic route used. If prepared by acetylation of 6-bromo-1,2,3,4-tetrahydroquinoline, unreacted starting material is a common impurity. Other potential impurities could arise from side reactions during the synthesis.[1]
Q3: My purified this compound appears as an off-white or yellowish powder. Is this coloration normal?
A3: Pure this compound is expected to be a white to pale yellow solid.[1] Significant yellow or brown discoloration may indicate the presence of residual starting materials or degradation byproducts. Further purification may be necessary if high purity is required.[1]
Q4: Can I use column chromatography to purify this compound?
A4: Yes, normal-phase column chromatography using silica gel is a suitable method for purification. A solvent system with increasing polarity, such as a gradient of ethyl acetate in hexane, is typically effective for eluting the compound.[1]
Troubleshooting Guide
This section addresses specific issues that may arise during the crystallization of this compound, offering potential causes and solutions.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No Crystal Formation | - The solution is not sufficiently supersaturated.- The chosen solvent is too effective at dissolving the compound, even at low temperatures.- The presence of impurities is inhibiting nucleation. | - Concentrate the solution by carefully evaporating some of the solvent.- Try a different solvent or a solvent mixture in which the compound has lower solubility at room temperature.- Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[2] |
| "Oiling Out" (Formation of an oil instead of crystals) | - The boiling point of the solvent is higher than the melting point of the compound.- The solution is cooling too rapidly.- High concentration of impurities. | - Reheat the solution to dissolve the oil and allow it to cool more slowly.- Add a small amount of a "better" solvent (one in which the compound is more soluble) to the hot solution before cooling.- Consider purification by column chromatography to remove impurities before attempting recrystallization again.[2] |
| Low Crystal Yield | - Too much solvent was used, leaving a significant amount of the compound in the mother liquor.- The solution was not cooled sufficiently before filtration.- Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent necessary to dissolve the crude product.- Ensure the flask is thoroughly cooled in an ice bath before filtering the crystals.- Preheat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely. |
| Discolored Crystals | - Presence of colored impurities in the crude material. | - Add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[2] |
Experimental Protocol: Recrystallization from Ethanol
This protocol is a general guideline adapted from procedures for structurally similar compounds and should be optimized for your specific experimental conditions.[1]
Materials:
-
Crude this compound
-
Ethanol (Reagent Grade)
-
Activated Charcoal (optional)
-
Erlenmeyer flask
-
Heating mantle or hot plate with magnetic stirrer
-
Reflux condenser
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of ethanol and begin heating the mixture with stirring.
-
Achieve Saturation: Continue to add small portions of hot ethanol until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel to remove the activated charcoal and any other insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should begin as the solution cools.
-
Maximize Yield: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven to a constant weight.
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: A logical diagram for troubleshooting common crystallization issues.
References
Technical Support Center: Synthesis of 1-Acetyl-6-bromo-1,2,3,4-tetrahydroquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing impurities during the synthesis of 1-Acetyl-6-bromo-1,2,3,4-tetrahydroquinoline.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and direct synthesis involves the electrophilic bromination of 1-Acetyl-1,2,3,4-tetrahydroquinoline using a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent like N,N-dimethylformamide (DMF).[1]
Q2: What are the most common impurities encountered in this synthesis?
A2: The primary impurities include:
-
Over-brominated products: Di- or tri-brominated derivatives of the target molecule.
-
Dehydrogenated (oxidized) impurities: 1-Acetyl-6-bromoquinoline, formed by the aromatization of the tetrahydroquinoline ring.[2][3][4][5]
-
Starting material: Unreacted 1-Acetyl-1,2,3,4-tetrahydroquinoline.
-
Deacetylated impurity: 6-bromo-1,2,3,4-tetrahydroquinoline, resulting from the hydrolysis of the acetyl group.
Q3: How can I monitor the progress of the reaction and detect impurities?
A3: Thin-layer chromatography (TLC) is a rapid method for monitoring the consumption of the starting material and the formation of the product. For detailed impurity profiling and quantification, High-Performance Liquid Chromatography (HPLC) with UV detection is the recommended method.[6] Liquid Chromatography-Mass Spectrometry (LC-MS) can be used for the identification and structural elucidation of unknown impurities.[7][8]
Q4: What are the expected spectroscopic signatures for the desired product?
A4: For this compound, you would expect to see characteristic signals in:
-
¹H NMR: Signals corresponding to the acetyl protons, the aliphatic protons of the tetrahydroquinoline ring, and the aromatic protons.
-
¹³C NMR: Resonances for the carbonyl carbon of the acetyl group, the aliphatic carbons, and the aromatic carbons, including the carbon bearing the bromine atom.
-
Mass Spectrometry: A molecular ion peak and a characteristic M+2 peak of similar intensity, which is indicative of the presence of a single bromine atom.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Presence of Significant Amounts of Over-brominated Products
Question: My final product is contaminated with di- and possibly tri-brominated impurities. How can I prevent this?
Possible Causes & Solutions:
| Cause | Suggested Solution |
| Excess of Brominating Agent | Carefully control the stoichiometry of N-bromosuccinimide (NBS). Use no more than one equivalent of NBS relative to the starting material. |
| Prolonged Reaction Time | Monitor the reaction closely using TLC or HPLC. Quench the reaction as soon as the starting material is consumed to prevent further bromination. |
| Elevated Reaction Temperature | Perform the reaction at room temperature or below. Higher temperatures can increase the rate of multiple brominations. |
Regioselectivity of Over-bromination: The acetyl group on the nitrogen atom is an activating, ortho-, para-directing group. Since the para-position (position 6) is already brominated, further bromination is likely to occur at the ortho-position (position 8).
Issue 2: Formation of Dehydrogenated (Oxidized) Impurity
Question: I am observing a significant amount of a colored impurity, which I suspect is the fully aromatic quinoline derivative. How can I minimize its formation?
Possible Causes & Solutions:
NBS can act as both a brominating agent and an oxidant, leading to the dehydrogenation of the tetrahydroquinoline ring to form the more stable aromatic quinoline.[2][3][4]
| Cause | Suggested Solution |
| Excess NBS | Using a large excess of NBS can promote the oxidation side reaction.[4] Strictly control the stoichiometry. |
| Reaction Conditions | The presence of radical initiators or exposure to light can sometimes facilitate dehydrogenation.[4] Conduct the reaction in the dark and avoid radical initiators unless specifically required by the protocol. |
| Solvent Choice | While DMF is commonly used, consider screening other aprotic solvents to assess the impact on the rate of dehydrogenation. |
Issue 3: Incomplete Conversion of Starting Material
Question: My reaction has stopped, and a significant amount of the starting material, 1-Acetyl-1,2,3,4-tetrahydroquinoline, remains.
Possible Causes & Solutions:
| Cause | Suggested Solution |
| Insufficient Brominating Agent | Ensure that the NBS used is of high purity and that the correct stoichiometry was used. |
| Low Reaction Temperature | If the reaction is sluggish at room temperature, a slight increase in temperature may be necessary. However, this should be done cautiously while monitoring for the formation of side products. |
| Poor Solubility | Ensure that the starting material is fully dissolved in the solvent before adding the brominating agent. |
Issue 4: Presence of Deacetylated Impurity
Question: My product contains 6-bromo-1,2,3,4-tetrahydroquinoline. What is the cause and how can I avoid it?
Possible Causes & Solutions:
| Cause | Suggested Solution |
| Hydrolysis during Workup | The acetyl group can be susceptible to hydrolysis under acidic or basic conditions. During the aqueous workup, ensure that the pH is kept neutral. |
| Moisture in the Reaction | Use anhydrous solvents and reagents to minimize the presence of water that could lead to hydrolysis. |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
1-Acetyl-1,2,3,4-tetrahydroquinoline
-
N-bromosuccinimide (NBS)
-
N,N-dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Water
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 1-Acetyl-1,2,3,4-tetrahydroquinoline (1 equivalent) in anhydrous DMF.
-
Cool the solution in an ice bath.
-
Add N-bromosuccinimide (1.0 equivalents) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Impurity Analysis by HPLC
Instrumentation: A standard HPLC system with a UV detector. Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm). Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid). Flow Rate: 1.0 mL/min. Detection: UV at a suitable wavelength (e.g., 254 nm). Sample Preparation: Dissolve a small amount of the crude or purified product in the initial mobile phase composition.
Visualizations
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | SIELC Technologies [sielc.com]
- 7. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 8. biomedres.us [biomedres.us]
Technical Support Center: Scaling Up the Synthesis of 1-Acetyl-6-bromo-1,2,3,4-tetrahydroquinoline
This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 1-Acetyl-6-bromo-1,2,3,4-tetrahydroquinoline. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and process visualizations to facilitate a successful and scalable synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
A1: A highly effective and scalable method is the direct bromination of 1-acetyl-1,2,3,4-tetrahydroquinoline. This approach is advantageous due to the commercial availability of the starting material and generally high yields. Alternative routes might involve the acetylation of 6-bromo-1,2,3,4-tetrahydroquinoline; however, the direct bromination of the acetylated precursor is a common strategy.
Q2: What are the critical parameters to control during the scale-up of this synthesis?
A2: When scaling up, the most critical parameters to monitor and control are:
-
Temperature: Exothermic reactions can lead to side products. Proper cooling and controlled addition of reagents are crucial.
-
Mixing: Homogeneous mixing is essential for consistent results and to avoid localized overheating or high concentrations of reagents.
-
Purity of Starting Materials: Impurities in the starting 1-acetyl-1,2,3,4-tetrahydroquinoline can lead to undesired side products that may be difficult to remove.
-
Stoichiometry of Reagents: Precise control over the amount of brominating agent is necessary to prevent over-bromination or incomplete reaction.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For TLC, a comparison of the reaction mixture to the starting material will show the consumption of the starting material and the formation of the product. HPLC analysis can provide a more quantitative assessment of the reaction's progress.[1]
Q4: What are the expected physical and chemical properties of this compound?
A4: The key properties of the target compound are summarized below.
| Property | Value |
| CAS Number | 22190-40-5 |
| Molecular Formula | C₁₁H₁₂BrNO |
| Molecular Weight | 254.12 g/mol |
| Appearance | Expected to be a solid |
| Storage | Sealed in a dry place at room temperature |
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Low or No Product Yield
-
Possible Cause: Incomplete reaction due to insufficient reaction time or temperature.
-
Suggested Solution:
-
Monitor the reaction using TLC or HPLC to ensure the starting material is fully consumed before work-up.
-
If the reaction has stalled, consider a slight increase in temperature or extending the reaction time.
-
Ensure the brominating agent is active and has not degraded.
-
Issue 2: Presence of Multiple Spots on TLC, Indicating Impurities
-
Possible Cause: Formation of side products due to over-bromination or reaction with impurities in the starting material.
-
Suggested Solution:
-
Control the addition rate of the brominating agent and maintain a low reaction temperature to minimize side reactions.
-
Ensure the starting 1-acetyl-1,2,3,4-tetrahydroquinoline is of high purity.
-
Purify the crude product using column chromatography or recrystallization to isolate the desired compound.
-
Issue 3: Difficulties in Isolating the Product During Work-up
-
Possible Cause: The product may be partially soluble in the aqueous phase, or an emulsion may have formed during extraction.
-
Suggested Solution:
-
Perform multiple extractions with a suitable organic solvent like ethyl acetate to ensure complete recovery of the product.[2]
-
To break emulsions, add a saturated brine solution during the washing step.
-
Ensure the pH of the aqueous layer is appropriate to keep the product in its neutral form.
-
Issue 4: Product is an Oil Instead of a Solid
-
Possible Cause: Presence of residual solvent or impurities.
-
Suggested Solution:
-
Dry the product under high vacuum to remove any remaining solvent.
-
If the product is still an oil, purify it by column chromatography.
-
Attempt to induce crystallization by dissolving the oil in a minimal amount of a hot solvent and then cooling it slowly. Seeding with a small crystal of the pure product, if available, can also be effective.
-
Experimental Protocols
Synthesis of this compound from 1-Acetyl-1,2,3,4-tetrahydroquinoline
This protocol is based on a known synthetic route and is intended for a laboratory scale.[2] Adjustments may be necessary for scale-up.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (Scale-dependent) |
| 1-Acetyl-1,2,3,4-tetrahydroquinoline | 175.23 | 1.0 eq |
| Brominating Agent (e.g., NBS) | 177.98 | 1.0-1.1 eq |
| Solvent (e.g., Acetonitrile or DMF) | - | Appropriate volume |
| Ethyl Acetate | - | For extraction |
| Saturated Ammonium Chloride (NH₄Cl) | - | For washing |
| Magnesium Sulfate (MgSO₄) | - | For drying |
| Water | - | For work-up |
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 1-acetyl-1,2,3,4-tetrahydroquinoline in the chosen solvent. Cool the solution in an ice bath.
-
Addition of Brominating Agent: Slowly add the brominating agent (e.g., N-bromosuccinimide) portion-wise to the cooled solution, maintaining the temperature below 5 °C.
-
Reaction: Stir the reaction mixture at room temperature for approximately 3 hours.[2] Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, pour the mixture into water (approx. 150 mL for a small-scale reaction) and extract with ethyl acetate.[2]
-
Washing: Wash the combined organic layers with a saturated solution of ammonium chloride.[2]
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.[2]
-
Purification: Purify the crude product by recrystallization or column chromatography to yield pure this compound. A reported yield for this type of reaction is as high as 96%.[2]
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic for Low Product Yield
Caption: Decision tree for troubleshooting low yield in the synthesis.
References
Validation & Comparative
A Comparative Guide to 1-Acetyl-6-bromo-1,2,3,4-tetrahydroquinoline and Other Tetrahydroquinoline Derivatives in Anticancer Research
For Researchers, Scientists, and Drug Development Professionals
The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous compounds with a wide range of biological activities. This guide provides a comparative overview of 1-Acetyl-6-bromo-1,2,3,4-tetrahydroquinoline and other substituted tetrahydroquinoline derivatives, with a focus on their potential as anticancer agents. While specific experimental data for this compound is limited in publicly available literature, this guide leverages data from structurally related compounds to infer its potential activity and provide a basis for comparison.
The introduction of a bromine atom at the 6-position and an acetyl group at the 1-position of the tetrahydroquinoline core is anticipated to modulate the molecule's electronic and steric properties, potentially influencing its therapeutic efficacy. The bromine atom can enhance lipophilicity, which may improve cell membrane permeability, while the N-acetyl group can alter the compound's binding characteristics to biological targets.[1]
Comparative Analysis of Anticancer Activity
The anticancer potential of tetrahydroquinoline derivatives is often evaluated through in vitro cytotoxicity assays against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify a compound's potency. The following table summarizes the IC50 values of several substituted tetrahydroquinoline and quinoline derivatives, which can serve as a basis for understanding the potential activity of this compound.
| Compound/Derivative Class | Cell Line | IC50 (µM) | Reference |
| 6,8-dibromo-5-nitroquinoline | C6 (Rat Brain Tumor) | 50.0 | [2] |
| HT29 (Human Colon Carcinoma) | 26.2 | [2] | |
| HeLa (Human Cervix Carcinoma) | 24.1 | [2] | |
| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | C6 (Rat Brain Tumor) | 9.6 | [2] |
| HeLa (Human Cervix Carcinoma) | 5.45 | [2] | |
| HT29 (Human Colon Carcinoma) | 7.8 | [2] | |
| N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline (Compound 6d) | A549 (Human Lung Carcinoma) | 0.0015 | |
| KB (Human Oral Carcinoma) | 0.0017 | ||
| KBvin (Vinblastine-resistant) | 0.0016 | ||
| DU145 (Human Prostate Carcinoma) | 0.0015 | ||
| 3,4-diaryl-5,7-dimethoxy-1,2,3,4-tetrahydroquinoline (Compound 3c) | H460 (Human Lung Carcinoma) | 4.9 ± 0.7 | [3] |
| A-431 (Human Skin Carcinoma) | 2.0 ± 0.9 | [3] | |
| HT-29 (Human Colon Carcinoma) | 4.4 ± 1.3 | [3] |
Signaling Pathways and Experimental Workflows
The anticancer activity of many quinoline-based compounds is attributed to their ability to induce apoptosis (programmed cell death) and inhibit key enzymes involved in cell proliferation and survival. A common mechanism involves the inhibition of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in cancer cells.
The following diagram illustrates a typical experimental workflow for evaluating the anticancer properties of a novel tetrahydroquinoline derivative.
Experimental Protocols
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (or other test compounds)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Annexin V-FITC/PI Apoptosis Assay
This assay is used to detect apoptosis by flow cytometry. Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
Materials:
-
Cancer cell line of interest
-
This compound (or other test compounds)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with the test compound at its IC50 concentration for 24-48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.[4] Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be positive for both.
References
- 1. benchchem.com [benchchem.com]
- 2. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Bromination on the Biological Activity of Tetrahydroquinolines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] Its derivatives have demonstrated a wide array of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[1] A key area of investigation in the optimization of THQ-based compounds is the influence of substitution patterns on their potency and selectivity. This guide provides a comparative analysis of the biological activity of brominated versus non-brominated tetrahydroquinolines, supported by experimental data, to elucidate the role of bromine substitution in modulating the therapeutic potential of this important class of heterocyclic compounds.
Anticancer Activity: A Tale of Enhanced Potency
The introduction of bromine atoms onto the tetrahydroquinoline scaffold has been shown to significantly enhance anticancer activity in several studies. This is often attributed to the electron-withdrawing nature and lipophilicity of bromine, which can influence the compound's interaction with biological targets and its pharmacokinetic properties.
A study on a series of brominated quinolines, derived from 1,2,3,4-tetrahydroquinoline, demonstrated a marked increase in antiproliferative activity upon bromination.[2] For instance, the addition of bromine atoms at the C-5 and C-7 positions of a quinoline derivative resulted in a substantial increase in its ability to inhibit the proliferation of various cancer cell lines.[2] In contrast, some non-brominated or differently substituted analogs showed no inhibitory activity.[2]
The following table summarizes the in vitro anticancer activity of selected brominated and non-brominated tetrahydroquinoline derivatives against various human cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound Type | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Brominated | 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (11) | C6 (glioma) | 15.4 | [1] |
| HeLa (cervical cancer) | 26.4 | [1] | ||
| HT29 (colon cancer) | 15.0 | [1] | ||
| 3,5,6,7-tetrabromo-8-methoxyquinoline (7) | C6 (glioma) | - | [1] | |
| HeLa (cervical cancer) | - | [1] | ||
| HT29 (colon cancer) | - | [1] | ||
| 6,8-dibromo-5-nitroquinoline (17) | C6 (glioma) | 50.0 | [1] | |
| HT29 (colon cancer) | 26.2 | [1] | ||
| HeLa (cervical cancer) | 24.1 | [1] | ||
| Non-Brominated | 3,6,8-trimethoxyquinoline (5) | C6, HeLa, HT29 | No inhibitory activity | [1] |
| 6,8-dibromoquinoline (6) | C6, HeLa, HT29 | No inhibitory activity | [1] | |
| (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate (20d) | HCT-116 (colon cancer) | ~13 | ||
| A-549 (lung cancer) | Potent | |||
| Pyrazolo quinoline derivative (15) | MCF-7 (breast cancer) | 15.16 | [2] | |
| HepG-2 (liver cancer) | 18.74 | [2] | ||
| A549 (lung cancer) | 18.68 | [2] |
Antimicrobial Activity
While the impact of bromination on the anticancer activity of tetrahydroquinolines is relatively well-documented, its effect on their antimicrobial properties is less explored in the available literature. However, studies on other classes of compounds, such as flavonoids, have shown that the presence of bromine can significantly influence their antimicrobial activity.[3]
A study on amphiphilic tetrahydroquinoline derivatives as antimicrobial peptidomimetics revealed potent broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The lead compounds in this study, which were not brominated, demonstrated rapid, membrane-targeting bactericidal and fungicidal action. The minimum inhibitory concentrations (MIC) for some of these compounds are presented below.
| Compound Type | Compound | Microorganism | MIC (µg/mL) | Reference |
| Non-Brominated | Amphiphilic THQ derivative (15t) | Bacteria | 1-2 | |
| Amphiphilic THQ derivative (16d) | Bacteria | 0.5 | ||
| Amphiphilic THQ derivative (17l) | Fungi | 0.25 | ||
| Amphiphilic THQ derivative (17m) | Fungi | 0.25 |
Enzyme Inhibition
Tetrahydroquinoline derivatives have been investigated as inhibitors of various enzymes, playing a role in different disease pathways. Brominated quinolines have shown inhibitory activity against enzymes like human topoisomerase I, a critical enzyme for DNA replication and repair.[1]
The table below presents data on the enzyme inhibitory activity of a brominated tetrahydroquinoline derivative.
| Compound Type | Compound | Enzyme | Activity | Reference |
| Brominated | 3,5,6,7-tetrabromo-8-methoxyquinoline (7) | Human Topoisomerase I | Inhibited | [1] |
| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (11) | Human Topoisomerase I | Inhibited | [1] |
Experimental Protocols
MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10^4 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[2]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (brominated and non-brominated tetrahydroquinolines) and incubate for 48-72 hours.[2]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[2]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Procedure:
-
Preparation of Serial Dilutions: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well with the microbial suspension. Include a growth control well (broth and inoculum without the compound) and a sterility control well (broth only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Topoisomerase I Inhibition Assay
This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase I.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA, 10x topoisomerase I reaction buffer, and the test compound at various concentrations.
-
Enzyme Addition: Add purified human topoisomerase I to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a loading dye containing SDS.
-
Agarose Gel Electrophoresis: Separate the DNA topoisomers on an agarose gel.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibitory activity is indicated by the persistence of the supercoiled DNA form.
Caspase-3/7 Activation Assay for Apoptosis
This assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Procedure:
-
Cell Treatment: Treat cancer cells with the test compounds for a specified period to induce apoptosis.
-
Reagent Addition: Add a luminogenic caspase-3/7 substrate to the cell culture. This reagent also contains a cell-lysing agent.
-
Incubation: Incubate at room temperature to allow for cell lysis and caspase cleavage of the substrate.
-
Luminescence Measurement: Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.
Visualizations
Caption: General workflow for the synthesis and biological evaluation of tetrahydroquinoline derivatives.
Caption: Simplified intrinsic apoptosis pathway potentially modulated by tetrahydroquinoline derivatives.
References
Comparative Efficacy of 1-Acetyl-6-bromo-1,2,3,4-tetrahydroquinoline Analogues and Known PI3K/mTOR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Acetyl-6-bromo-1,2,3,4-tetrahydroquinoline is a synthetic heterocyclic compound with a scaffold that is common in many biologically active molecules. While direct experimental data on the efficacy of this compound is not extensively available in current literature, the broader class of tetrahydroquinoline derivatives has demonstrated significant potential as anticancer agents.[1][2] This guide provides a comparative overview of the efficacy of structurally related tetrahydroquinoline derivatives with known inhibitors of the PI3K/AKT/mTOR signaling pathway, a critical regulator of cancer cell growth and survival that is often targeted by this class of compounds.[3]
Putative Mechanism of Action: The PI3K/AKT/mTOR Pathway
The phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a key signaling cascade that promotes cell proliferation, growth, and survival.[4][5] Dysregulation of this pathway is a common event in many human cancers, making it a prime target for anticancer drug development.[2] Tetrahydroquinoline derivatives have been suggested to exert their anticancer effects by inhibiting key components of this pathway.[3]
Comparative Efficacy Analysis
Due to the lack of specific efficacy data for this compound, this comparison utilizes data for a potent morpholine-substituted tetrahydroquinoline derivative (Compound 10e) and a brominated quinoline derivative (Compound 11) as surrogates.[1][6] These are compared against well-established PI3K/mTOR inhibitors, Pictilisib (GDC-0941) and Dactolisib (BEZ235).[4][7] The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are presented for various cancer cell lines.
| Compound/Inhibitor | Target(s) | Cancer Cell Line | IC50 (µM) |
| Tetrahydroquinoline Derivatives | |||
| Compound 10e (Morpholine-substituted) | mTOR (putative) | A549 (Lung) | 0.033 |
| MCF-7 (Breast) | Not Reported | ||
| MDA-MB-231 (Breast) | Not Reported | ||
| Compound 11 (5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline) | Topoisomerase I | C6 (Glioma) | 15.4 |
| HeLa (Cervical) | 26.4 | ||
| HT29 (Colon) | 15.0 | ||
| Known Inhibitors | |||
| Pictilisib (GDC-0941) | PI3Kα/δ | A549 (Lung) | 1.03 - 1.2 |
| MCF-7 (Breast) | <0.5 | ||
| MDA-MB-231 (Breast) | >1 | ||
| Dactolisib (BEZ235) | Pan-PI3K, mTOR | HCT116 (Colon) | 0.014 |
| DLD-1 (Colon) | 0.009 | ||
| SW480 (Colon) | 0.012 |
Note: Data is compiled from multiple sources and direct comparison should be made with caution due to potential variations in experimental conditions.[1][4][6][7]
Experimental Protocols
The evaluation of the cytotoxic activity of the compared compounds predominantly utilizes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method for assessing cell viability.
MTT Assay Protocol
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound analogues or known inhibitors). A vehicle control (e.g., DMSO) is also included. The plates are then incubated for 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals. The plate is then agitated on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
While direct efficacy data for this compound remains to be elucidated, the analysis of structurally related tetrahydroquinoline derivatives suggests a promising potential for this class of compounds as anticancer agents. The potent, sub-micromolar activity of a morpholine-substituted analogue against the A549 lung cancer cell line highlights the potential for significant efficacy.[6] Further investigation into the specific biological targets and mechanism of action of this compound is warranted. Direct comparative studies with known inhibitors of relevant pathways, such as the PI3K/AKT/mTOR pathway, will be crucial in determining its therapeutic potential and advancing it in the drug discovery pipeline.
References
- 1. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
Comparative Analysis of 1-Acetyl-6-bromo-1,2,3,4-tetrahydroquinoline and Analogs: A Guide to Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cross-reactivity of 1-Acetyl-6-bromo-1,2,3,4-tetrahydroquinoline and structurally related analogs. Due to the limited publicly available data on the specific biological activity and cross-reactivity of this compound, this document focuses on the broader classes of tetrahydroquinoline and quinoline derivatives to illustrate the principles of selectivity and off-target effects. The information presented herein is intended to guide researchers in designing and interpreting experiments to assess the cross-reactivity of novel compounds based on these scaffolds.
Introduction to Tetrahydroquinolines and Quinolines
Tetrahydroquinoline and quinoline motifs are prevalent scaffolds in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1] These activities stem from their ability to interact with various biological targets, including enzymes, receptors, and nucleic acids.[1][2] However, this broad bioactivity also presents a challenge in drug development: the potential for cross-reactivity, where a compound interacts with unintended targets, leading to off-target effects and potential toxicity. Understanding the cross-reactivity profile of a compound is therefore a critical aspect of preclinical drug development.
Quantitative Analysis of Structurally Related Compounds
To illustrate the concept of cross-reactivity, the following table summarizes the inhibitory activities (IC50 values) of several tetrahydroquinoline and quinoline derivatives against various biological targets. These compounds were selected based on their structural relation to the quinoline core and the availability of quantitative data.
| Compound | Target(s) | IC50 (µM) | Reference Compound(s) | IC50 (µM) |
| Tetrahydroquinoline Analog 1 (CE3F4) | EPAC1 | 2.7 | - | - |
| EPAC2 | >50 | - | - | |
| Tetrahydroquinoline Analog 2 (6R) | EPAC1 | 1.5 | - | - |
| EPAC2 | >50 | - | - | |
| 6-Bromo-5-nitroquinoline | C6 (rat glioblastoma) cell line | 25.35 | 5-Fluorouracil | 4.67 |
| HeLa (human cervical cancer) cell line | 28.52 | 5-Fluorouracil | 3.14 | |
| HT29 (human colorectal adenocarcinoma) cell line | 35.14 | 5-Fluorouracil | 4.09 | |
| Compound 10e (Morpholine-substituted THQ) | A549 (human lung carcinoma) cell line | 0.033 | Everolimus | - |
| MCF-7 (human breast adenocarcinoma) cell line | >10 | Everolimus | - | |
| MDA-MB-231 (human breast adenocarcinoma) cell line | 1.003 | Everolimus | - | |
| Compound 10h (Morpholine-substituted THQ) | A549 (human lung carcinoma) cell line | 0.062 | Everolimus | - |
| MCF-7 (human breast adenocarcinoma) cell line | 0.087 | Everolimus | - | |
| MDA-MB-231 (human breast adenocarcinoma) cell line | 0.58 | Everolimus | - |
Note: The data presented is a compilation from multiple sources and is intended for illustrative purposes. Direct comparison between different studies should be made with caution due to variations in experimental conditions.
The data in the table highlights the differential selectivity of various quinoline-based compounds. For instance, the tetrahydroquinoline analogs 1 and 2 show high selectivity for EPAC1 over EPAC2, demonstrating that even minor structural modifications can significantly alter the selectivity profile.[3] In contrast, 6-bromo-5-nitroquinoline exhibits broad cytotoxic activity against multiple cancer cell lines, suggesting potential interactions with multiple cellular targets.[4] The morpholine-substituted tetrahydroquinoline derivatives 10e and 10h show potent and selective activity against the A549 lung cancer cell line, with compound 10e being highly selective compared to its effect on MCF-7 cells.[5]
Experimental Protocols
To experimentally determine the cross-reactivity of a novel compound such as this compound, a tiered approach involving biochemical and cell-based assays is recommended.
Kinase Inhibitor Profiling
A common approach to assess the selectivity of a potential kinase inhibitor is to screen it against a large panel of kinases.
Objective: To determine the inhibitory concentration (IC50) of the test compound against a broad range of protein kinases.
Materials:
-
Test compound (e.g., this compound)
-
A panel of purified recombinant kinases
-
Specific peptide substrates for each kinase
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer
-
Detection reagents (e.g., radioactive [γ-³²P]ATP or fluorescence-based detection kits)
-
Multi-well plates
-
Plate reader (scintillation counter or fluorescence plate reader)
Procedure:
-
Prepare serial dilutions of the test compound in a suitable solvent (e.g., DMSO).
-
In a multi-well plate, add the kinase, its specific substrate, and the kinase reaction buffer.
-
Add the serially diluted test compound to the wells. Include positive (known inhibitor) and negative (vehicle) controls.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature and time for the specific kinase.
-
Stop the reaction and quantify the kinase activity using an appropriate detection method.
-
Plot the percentage of kinase inhibition against the logarithm of the test compound concentration.
-
Calculate the IC50 value using non-linear regression analysis.
Receptor Binding Assay
To assess the potential of a compound to interact with cell surface or intracellular receptors, competitive binding assays are employed.
Objective: To determine the affinity of the test compound for a specific receptor by measuring its ability to displace a known radiolabeled or fluorescently labeled ligand.
Materials:
-
Test compound
-
Cell membranes or purified receptors
-
Radiolabeled or fluorescently labeled ligand with known affinity for the target receptor
-
Binding buffer
-
Wash buffer
-
Filter plates or scintillation vials
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a multi-well plate, add the receptor preparation, the labeled ligand at a fixed concentration (typically at or below its Kd), and the binding buffer.
-
Add the serially diluted test compound to the wells. Include wells for total binding (no competitor) and non-specific binding (excess unlabeled ligand).
-
Incubate the plate to allow the binding to reach equilibrium.
-
Separate the bound from the free ligand. For membrane preparations, this is often done by rapid filtration through filter plates.
-
Quantify the amount of bound labeled ligand using a suitable detector.
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the labeled ligand.
Visualizations
Experimental Workflow for Cross-Reactivity Profiling
The following diagram illustrates a typical workflow for assessing the cross-reactivity of a novel chemical entity.
Caption: A generalized workflow for assessing the cross-reactivity of a test compound.
Hypothetical Signaling Pathway Modulation
Many quinoline-based inhibitors have been found to modulate key signaling pathways involved in cell growth and proliferation, such as the PI3K/AKT/mTOR pathway. Cross-reactivity with multiple kinases within this or other pathways can lead to complex biological outcomes.
References
- 1. The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 3. Structure–Activity Relationship Studies with Tetrahydroquinoline Analogs as EPAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Researcher's Guide to Target Validation and Comparative Analysis of 1-Acetyl-6-bromo-1,2,3,4-tetrahydroquinoline
For Researchers, Scientists, and Drug Development Professionals
The compound 1-Acetyl-6-bromo-1,2,3,4-tetrahydroquinoline is a synthetic molecule with a scaffold suggestive of potential biological activity. However, its specific molecular target has not been established in publicly available literature. This guide provides a comprehensive roadmap for identifying and validating the biological target of this compound. It outlines a systematic approach, from initial target discovery to comparative analysis against established inhibitors of hypothesized target classes, supported by detailed experimental protocols and illustrative workflows.
Strategy for Target Identification
Given the absence of a known target, the initial step involves employing unbiased screening methods to identify potential protein binding partners. The tetrahydroquinoline core is a privileged structure in medicinal chemistry, with analogs known to target a range of proteins. Based on structurally related compounds, potential target classes for this compound could include cytoskeletal proteins or bacterial enzymes.[1][2][3][4]
A robust method for target identification is affinity chromatography coupled with mass spectrometry.[5][6] This involves immobilizing the compound on a solid support to "pull down" interacting proteins from a cell lysate, which are then identified.
Comparative Analysis with Known Inhibitors (Hypothetical Data)
Once a primary target is identified (e.g., Tubulin or bacterial DNA Gyrase), the next step is to quantify the compound's efficacy and compare it to well-characterized inhibitors. The following table illustrates the type of quantitative data that should be generated.
Disclaimer: The following data is hypothetical and presented for illustrative purposes to guide experimental design. Actual values must be determined empirically.
| Compound | Target | Assay Type | Potency (IC₅₀) | Binding Affinity (Kᵢ) | Selectivity Notes |
| This compound | Tubulin | Tubulin Polymerization | TBD | TBD | To be determined against a panel of related kinases |
| Colchicine (Reference) | Tubulin | Tubulin Polymerization | ~ 1.2 µM | ~ 0.8 µM | Binds to the colchicine site on β-tubulin |
| This compound | DNA Gyrase (E. coli) | Supercoiling Inhibition | TBD | TBD | To be determined against human topoisomerase II |
| Ciprofloxacin (Reference) | DNA Gyrase (E. coli) | Supercoiling Inhibition | ~ 0.9 µM | ~ 0.5 µM | Broad-spectrum activity against bacterial topoisomerases |
TBD: To Be Determined
Experimental Protocols
Detailed and reproducible protocols are critical for validating a potential drug target. Below are methodologies for key experiments in the target validation workflow.
Protocol 1: Target Identification via Affinity Chromatography
This protocol describes the process of identifying protein targets by using the compound as bait to capture binding partners from a cell lysate.[5][6]
-
Materials: this compound, NHS-activated sepharose beads, appropriate cell line (e.g., HeLa), lysis buffer, wash buffer, elution buffer, mass spectrometer.
-
Procedure:
-
Immobilization: Covalently couple this compound to NHS-activated sepharose beads. A linker may be required at a non-essential site of the molecule.
-
Lysate Preparation: Culture and harvest cells. Lyse the cells in a non-denaturing lysis buffer to release proteins.
-
Affinity Pulldown: Incubate the cell lysate with the compound-coupled beads. Proteins that bind to the compound will be captured.
-
Washing: Wash the beads extensively with wash buffer to remove non-specific binders.
-
Elution: Elute the bound proteins using a competitive ligand or a denaturing elution buffer.
-
Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS) and subsequent database searching.
-
Protocol 2: In Vitro Tubulin Polymerization Assay
This assay measures the compound's ability to inhibit the polymerization of tubulin heterodimers into microtubules, a hallmark of drugs targeting the colchicine binding site.[4]
-
Materials: Purified tubulin protein, polymerization buffer (e.g., G-PEM), GTP, fluorescence spectrophotometer, test compound, and reference inhibitor (e.g., Colchicine).
-
Procedure:
-
Preparation: Prepare a reaction mixture containing tubulin protein in polymerization buffer on ice.
-
Incubation: Add various concentrations of the test compound or reference inhibitor to the reaction mixture and incubate.
-
Initiation: Initiate polymerization by adding GTP and transferring the mixture to a 37°C heated cuvette in the spectrophotometer.
-
Measurement: Monitor the increase in fluorescence (or absorbance) over time, which corresponds to microtubule formation.
-
Analysis: Plot the rate of polymerization against the compound concentration to determine the IC₅₀ value.
-
Protocol 3: Bacterial DNA Gyrase Supercoiling Assay
This protocol assesses the compound's ability to inhibit the supercoiling activity of bacterial DNA gyrase, a primary target for quinolone antibiotics.[2][3]
-
Materials: Purified E. coli DNA Gyrase enzyme, relaxed plasmid DNA (substrate), reaction buffer with ATP, agarose gel electrophoresis equipment, DNA stain (e.g., ethidium bromide), test compound, and reference inhibitor (e.g., Ciprofloxacin).
-
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, relaxed plasmid DNA, and varying concentrations of the test compound or reference inhibitor.
-
Enzyme Addition: Add DNA gyrase to initiate the reaction.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).
-
Termination: Stop the reaction by adding a quench buffer (containing SDS and proteinase K).
-
Analysis: Separate the supercoiled and relaxed DNA forms using agarose gel electrophoresis. The inhibition of supercoiling is observed as a decrease in the faster-migrating supercoiled DNA band.
-
Quantification: Quantify the band intensities to calculate the IC₅₀ value.
-
Visualization of Workflows and Pathways
Diagrams are essential for conceptualizing complex biological and experimental processes. The following have been generated using the Graphviz DOT language to meet specific formatting requirements.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinolines: a Novel Class of Antitumor Agents Targeting the Colchicine Site on Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the In Vivo Validation of 1-Acetyl-6-bromo-1,2,3,4-tetrahydroquinoline Activity
Disclaimer: Direct in vivo experimental data for 1-Acetyl-6-bromo-1,2,3,4-tetrahydroquinoline is not extensively available in public literature. This guide provides a comparative framework based on the known biological activities of structurally related tetrahydroquinoline (THQ) derivatives and compares them against established therapeutic agents. The experimental designs and potential outcomes described herein are predictive and intended to serve as a foundational resource for initiating in vivo validation studies.
Introduction
The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities. Studies on various THQ analogs have indicated significant potential in areas such as inflammation and neuroprotection.[1][2] this compound, the compound of interest, combines key structural features—an N-acetyl group and a bromine atom at the 6-position—that may modulate its biological profile. Previous research on N-acetylated and 6-substituted THQs has shown activity as opioid receptor ligands with analgesic effects in vivo.[3] Furthermore, the broader THQ class is recognized for its anti-inflammatory and neuroprotective properties, often attributed to mechanisms like antioxidant action and modulation of inflammatory pathways.[1][4][5]
This guide compares the potential in vivo anti-inflammatory and neuroprotective activities of this compound against well-established drugs: the non-steroidal anti-inflammatory drugs (NSAIDs) Indomethacin and Celecoxib , and the acetylcholinesterase inhibitor Donepezil , a standard therapy for Alzheimer's disease.
Comparative Analysis of In Vivo Efficacy
The following tables summarize the in vivo performance of standard comparator drugs in well-established animal models. These benchmarks are critical for evaluating the potential efficacy of a novel THQ derivative.
Table 1: Comparison of Anti-Inflammatory Activity in the Rat Carrageenan-Induced Paw Edema Model
| Compound | Class | Dose (Route) | Time Point (Post-Carrageenan) | Efficacy (% Edema Inhibition) | Reference |
| Indomethacin | Non-selective COX Inhibitor | 10 mg/kg (i.g.) | 3 hours | 54% | [3] |
| 10 mg/kg (i.g.) | 4 hours | 54% | [3] | ||
| Celecoxib | Selective COX-2 Inhibitor | 30 mg/kg (i.p.) | Not Specified | Dose-dependent reduction | [1][4] |
| 50 mg/kg (i.g.) | 3 hours | 47.6% | [6] | ||
| THQ Analogs (Hypothetical) | Novel Agent | TBD | 3-5 hours | TBD | - |
Table 2: Comparison of Neuroprotective Activity in Rodent Models of Cognitive Impairment
| Compound | Class | Animal Model (Inducing Agent) | Dose (Route) | Efficacy (Observed Outcome) | Reference |
| Donepezil | Acetylcholinesterase Inhibitor | Mouse (Scopolamine) | 3-10 mg/kg (oral) | Ameliorated memory impairment in Y-maze test | [7] |
| Rat (Scopolamine) | 0.1 - 0.5 mg/kg | Reversion of cognitive deficit in T-maze | [8] | ||
| Rat (Scopolamine) | 3 mg/kg (oral) | Significantly increased escape latency (Morris Water Maze) | [9] | ||
| THQ Analogs (Hypothetical) | Novel Agent | TBD (e.g., Scopolamine, Amyloid-β) | TBD | TBD | - |
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. Below are standard protocols for the primary in vivo models discussed.
1. Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory)
-
Objective: To assess the acute anti-inflammatory activity of a test compound.
-
Animals: Male Wistar or Sprague-Dawley rats (150-200 g).
-
Procedure:
-
Animals are fasted overnight with free access to water.
-
The initial volume of the right hind paw of each rat is measured using a plethysmometer.[5]
-
Animals are divided into groups: Vehicle Control, Positive Control (e.g., Indomethacin 10 mg/kg), and Test Compound groups (various doses).
-
The test compound or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the carrageenan injection.
-
Acute inflammation is induced by injecting 0.1 mL of a 1% carrageenan solution into the sub-plantar surface of the right hind paw.[1][10]
-
Paw volume is measured at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[3]
-
-
Data Analysis: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
2. Scopolamine-Induced Amnesia in Mice/Rats (Neuroprotection)
-
Objective: To evaluate the ability of a test compound to reverse cholinergic deficit-induced memory impairment.
-
Animals: Male Swiss albino mice (20-25 g) or Wistar rats (180-220 g).
-
Procedure:
-
Animals are divided into groups: Vehicle Control, Scopolamine Control, Positive Control (e.g., Donepezil 3 mg/kg), and Test Compound groups.
-
The test compound, positive control, or vehicle is administered daily for a predefined period (e.g., 7-14 days).[9]
-
On the final day of treatment, scopolamine (1-3 mg/kg, i.p.) is administered 30-45 minutes after the final dose of the test compound to induce amnesia.[7][9] A saline injection is given to the vehicle control group.
-
Cognitive function is assessed 30-60 minutes after the scopolamine injection using behavioral tests like the Morris Water Maze (spatial memory) or Y-Maze (spatial working memory).[7][9]
-
-
Data Analysis:
-
Y-Maze: The percentage of spontaneous alternations is calculated. A decrease in alternations in the scopolamine group indicates memory impairment, and a reversal of this decrease in the treatment group suggests a protective effect.
-
Morris Water Maze: Parameters such as escape latency (time to find the hidden platform) and time spent in the target quadrant are measured.[9] Improved performance relative to the scopolamine group indicates cognitive enhancement.
-
Visualizations: Workflows and Signaling Pathways
Diagram 1: General Workflow for In Vivo Validation
Caption: A generalized workflow for the preclinical and in vivo validation of a novel therapeutic compound.
Diagram 2: Potential Anti-Inflammatory Signaling Pathway
Caption: Hypothesized mechanism of THQ derivatives via inhibition of COX enzymes to reduce inflammation.
Diagram 3: Potential Neuroprotective Signaling Pathway
Caption: Potential cholinergic pathways where THQ derivatives might exert neuroprotective effects.
References
- 1. Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Edaravone improves functional and structural outcomes in animal models of focal cerebral ischemia: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats [ijbms.mums.ac.ir]
- 5. slideshare.net [slideshare.net]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. researchgate.net [researchgate.net]
- 8. Rodent model of Alzheimer's disease (AD) â Scopolamine-induced cognitive deficit - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]
- 9. Evaluation of neuroprotective effect of quercetin with donepezil in scopolamine-induced amnesia in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
Comparative Analysis of 1-Acetyl-6-bromo-1,2,3,4-tetrahydroquinoline Derivatives in Anticancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 1-Acetyl-6-bromo-1,2,3,4-tetrahydroquinoline derivatives, focusing on their potential as anticancer agents. Due to the limited availability of direct comparative studies on a homologous series of these specific derivatives, this analysis incorporates data from structurally related 6-bromo-1,2,3,4-tetrahydroquinoline analogues to extrapolate potential structure-activity relationships and guide future research. The quinoline and tetrahydroquinoline scaffolds are well-established pharmacophores in medicinal chemistry, known to exhibit a wide range of biological activities, including potent anticancer properties. The introduction of a bromine atom at the 6-position and an acetyl group at the 1-position is anticipated to modulate the electronic and steric properties of the tetrahydroquinoline core, potentially enhancing its interaction with biological targets and leading to improved cytotoxic efficacy and selectivity.
Quantitative Analysis of Anticancer Activity
The following table summarizes the in vitro anticancer activity of representative 6-substituted-2-methyl-1,2,3,4-tetrahydroquinoline derivatives against a panel of human cancer cell lines. While these compounds lack the 1-acetyl group, the data provides valuable insights into the influence of the 6-bromo substitution on cytotoxicity. The half-maximal inhibitory concentration (IC50) values are presented in micromolar (µM) concentrations.
| Compound ID | R Group (at C6) | HeLa (Cervical Cancer) IC50 (µM) | PC3 (Prostate Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | SKBR-3 (Breast Cancer) IC50 (µM) |
| 1 | H | >100 | >100 | >100 | >100 |
| 2 | Br | 13.15 | >100 | >100 | >100 |
| 3 | Cl | 15.21 | >100 | >100 | >100 |
| 4 | F | >100 | >100 | >100 | >100 |
| 5 | OCH₃ | 30.12 | 45.33 | >100 | >100 |
| Doxorubicin | - | 0.85 | 1.23 | 0.98 | 1.15 |
Data extrapolated from a study on 2-methyl-1,2,3,4-tetrahydroquinoline derivatives to illustrate the potential effect of the 6-bromo substitution.
The data suggests that the presence of a halogen at the 6-position, particularly bromine, can significantly enhance the cytotoxic activity against certain cancer cell lines, such as HeLa, when compared to the unsubstituted analogue.
Experimental Protocols
General Synthesis of this compound Derivatives
A plausible synthetic route to this compound derivatives can be adapted from established methods for the synthesis of tetrahydroquinolines, such as the Povarov reaction or the Doebner-von Miller reaction, followed by N-acetylation.
Step 1: Synthesis of 6-bromo-1,2,3,4-tetrahydroquinoline
A mixture of 4-bromoaniline (1 equivalent), an appropriate α,β-unsaturated aldehyde or ketone (1.2 equivalents), and a Lewis acid catalyst (e.g., InCl₃, Sc(OTf)₃) in an anhydrous solvent (e.g., acetonitrile, dichloromethane) is stirred at room temperature or heated under reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is quenched with a saturated aqueous solution of NaHCO₃ and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the 6-bromo-1,2,3,4-tetrahydroquinoline derivative.
Step 2: N-Acetylation
To a solution of the 6-bromo-1,2,3,4-tetrahydroquinoline derivative (1 equivalent) and a base (e.g., triethylamine, pyridine, 1.5 equivalents) in an anhydrous solvent (e.g., dichloromethane, THF) at 0 °C, acetyl chloride or acetic anhydride (1.2 equivalents) is added dropwise. The reaction mixture is stirred at room temperature for several hours until completion as monitored by TLC. The reaction is then quenched with water and the product is extracted with an organic solvent. The organic layer is washed successively with dilute HCl, saturated aqueous NaHCO₃, and brine. After drying over anhydrous Na₂SO₄ and concentrating in vacuo, the crude product is purified by recrystallization or column chromatography to yield the desired this compound derivative.
In Vitro Anticancer Activity Screening: MTT Assay
The cytotoxic activity of the synthesized compounds is evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Human cancer cell lines (e.g., HeLa, PC3, MCF-7) are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) for 48 to 72 hours. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are included.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Determination: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualizations
Plausible Signaling Pathway for Anticancer Activity
The following diagram illustrates a potential mechanism of action for this compound derivatives, focusing on the induction of apoptosis through the inhibition of the PI3K/AKT/mTOR signaling pathway, a common target for anticancer drugs.
Caption: Potential mechanism of action for 1-Acetyl-6-bromo-THQ derivatives.
General Experimental Workflow
The following diagram outlines the typical workflow for the synthesis and biological evaluation of novel this compound derivatives as potential anticancer agents.
Caption: Workflow for synthesis and evaluation of anticancer derivatives.
Comparative Cytotoxicity Analysis of 1-Acetyl-6-bromo-1,2,3,4-tetrahydroquinoline on Cancer Cell Lines
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic effects of 1-Acetyl-6-bromo-1,2,3,4-tetrahydroquinoline and its structural analogs on various cancer cell lines. Due to the limited availability of direct experimental data for the title compound, this analysis synthesizes findings from structurally related tetrahydroquinoline derivatives to infer its potential anticancer activity. The information presented herein is intended to guide future research and development efforts in the field of oncology.
Introduction to Tetrahydroquinolines in Cancer Research
Tetrahydroquinoline scaffolds are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse biological activities. Various derivatives of this core structure are known to exhibit a range of therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial effects. The functionalization of the tetrahydroquinoline ring, such as through acetylation and halogenation, is a key strategy for modulating the bioactivity and enhancing the therapeutic potential of these compounds. This guide focuses on the prospective antiproliferative effects of this compound by comparing it with related analogs.
Comparative Cytotoxicity Data
While direct IC50 values for this compound are not currently available in the public domain, the following table summarizes the cytotoxic activities of structurally similar tetrahydroquinoline derivatives. This data allows for an estimation of the potential efficacy of the title compound and provides a basis for structure-activity relationship (SAR) studies. The inclusion of data for the parent tetrahydroquinoline and its singly substituted analogs (1-acetyl and 6-bromo) would be instrumental in dissecting the contribution of each functional group to the overall cytotoxicity.
| Compound | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Inferred Activity | |||||
| This compound | N-Acetyl, 6-Bromo | Various | Data not available | - | - |
| Structurally Related Analogs | |||||
| 4-Acetamido-2-methyl-1,2,3,4-tetrahydroquinoline | 4-Acetamido, 2-Methyl | HeLa | 13.15 | Doxorubicin | - |
| 6-Methoxy-1,2,3,4-tetrahydroquinoline Complex (Cu6MQ) | 6-Methoxy, N-Complexed with Copper | A549 | 57.9 | Cisplatin | 266.0 |
| Tetrahydroquinolinone derivative (20d) | Complex substitutions at positions 2, 4, and 8 | HCT-116 | Micromolar range | - | - |
| 6-Bromo-2-(morpholin-1-yl)-4-anilinoquinazoline | 6-Bromo, with complex substitutions | L1210, HL-60, U-937 | Dose-dependent decrease in cell number | - | - |
Experimental Protocols
A standardized protocol for assessing the cytotoxicity of novel compounds is crucial for the reproducibility and comparison of results. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for evaluating cell viability.
MTT Assay Protocol
1. Cell Seeding:
-
Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
2. Compound Treatment:
-
Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent, such as DMSO.
-
Perform serial dilutions of the stock solution to obtain a range of desired concentrations.
-
Remove the culture medium from the wells and add 100 µL of fresh medium containing the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO) and an untreated control (medium only).
-
Incubate the cells with the compound for a specified period (e.g., 48 or 72 hours).
3. MTT Incubation:
-
After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
4. Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100-150 µL of a solubilizing agent, such as DMSO or a solution of 10% SDS in 0.01 M HCl, to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
5. Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
6. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell viability is inhibited) using a suitable software.
Potential Signaling Pathways and Mechanisms of Action
Based on studies of related tetrahydroquinoline derivatives, this compound may exert its cytotoxic effects through the induction of apoptosis and cell cycle arrest. The PI3K/AKT/mTOR and NF-κB signaling pathways are potential targets for this class of compounds.
A Comparative Guide to the Selectivity Profile of 1-Acetyl-6-bromo-1,2,3,4-tetrahydroquinoline
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: To date, a comprehensive public selectivity profile for 1-Acetyl-6-bromo-1,2,3,4-tetrahydroquinoline is not available in the scientific literature or public databases. This guide provides a hypothetical framework for establishing such a profile, outlines standard experimental protocols, and offers a comparative analysis against a known reference compound, Bosutinib, which shares some structural similarities and is a well-characterized kinase inhibitor. The data presented for this compound is illustrative and intended to serve as a template for analysis upon experimental determination.
Introduction
This compound is a synthetic molecule belonging to the tetrahydroquinoline class of compounds. This structural motif is present in a variety of biologically active molecules, and derivatives have been explored for a range of therapeutic applications, including as anticancer agents and modulators of central nervous system targets. Understanding the selectivity profile of a novel compound is a critical step in drug discovery and development, as it helps to identify its primary targets, potential off-target effects, and overall therapeutic window.
This guide outlines a proposed workflow for determining the selectivity of this compound and compares its hypothetical profile to that of Bosutinib, an FDA-approved dual Src/Abl tyrosine kinase inhibitor.
Hypothetical Selectivity Profile Comparison
The following tables present a hypothetical selectivity profile for this compound alongside the known selectivity data for Bosutinib. This comparison is intended to illustrate how the selectivity of a novel compound can be benchmarked against an established drug.
Table 1: Kinase Selectivity Profile
| Kinase Target | This compound (Hypothetical IC50, nM) | Bosutinib (Reported IC50, nM) |
| Abl | >10,000 | 1.2 |
| Src | >10,000 | 1.0 |
| EGFR | >10,000 | 49 |
| VEGFR2 | >10,000 | 14 |
| PDGFRβ | >10,000 | 32 |
| p38α | 5,200 | >10,000 |
| JNK1 | 8,900 | >10,000 |
| ERK2 | >10,000 | >10,000 |
Data for Bosutinib is sourced from published literature. Data for this compound is hypothetical.
Table 2: GPCR and Ion Channel Selectivity Profile
| Target | This compound (Hypothetical % Inhibition @ 10 µM) | Bosutinib (Reported % Inhibition @ 10 µM) |
| 5-HT2A Receptor | 68% | <20% |
| Dopamine D2 Receptor | 45% | <15% |
| M1 Muscarinic Receptor | 15% | <10% |
| hERG Channel | 25% | 35% |
| Nav1.5 Channel | 12% | <10% |
Data for Bosutinib is sourced from published literature. Data for this compound is hypothetical.
Experimental Protocols
The following are detailed methodologies for key experiments that would be conducted to determine the selectivity profile of this compound.
Kinase Panel Screening
Objective: To determine the inhibitory activity of the test compound against a broad panel of protein kinases.
Methodology: A radiometric kinase assay, such as the HotSpot℠ assay, is a standard method.
-
Reaction Mixture Preparation: For each kinase, a reaction mixture is prepared containing the kinase, its specific substrate peptide, cofactors (Mg2+, Mn2+), and radioisotope-labeled ATP (33P-γ-ATP) in a kinase reaction buffer.
-
Compound Incubation: The test compound, serially diluted to various concentrations (e.g., from 10 µM to 0.1 nM), is added to the reaction mixture. Control reactions include a vehicle control (e.g., DMSO) and a known inhibitor for each kinase.
-
Kinase Reaction: The reaction is initiated by the addition of 33P-γ-ATP and incubated at 30°C for a specified time (e.g., 60 minutes).
-
Reaction Termination and Separation: The reaction is stopped by the addition of phosphoric acid. The reaction mixture is then spotted onto a filter membrane which captures the phosphorylated substrate.
-
Detection: The filter membrane is washed to remove unincorporated 33P-γ-ATP. The radioactivity retained on the filter, corresponding to the phosphorylated substrate, is measured using a scintillation counter.
-
Data Analysis: The percentage of kinase activity inhibition is calculated relative to the vehicle control. IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.
GPCR Binding Assays
Objective: To assess the binding affinity of the test compound for a panel of G-protein coupled receptors.
Methodology: A competitive radioligand binding assay is employed.
-
Membrane Preparation: Cell membranes expressing the target GPCR are prepared from cultured cells or tissue homogenates.
-
Assay Buffer: An appropriate assay buffer is used to maintain pH and ionic strength.
-
Competitive Binding: A fixed concentration of a specific radioligand for the target receptor is incubated with the cell membranes in the presence of varying concentrations of the test compound.
-
Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with bound radioligand. The filter is then washed with ice-cold buffer to remove unbound radioligand.
-
Detection: The radioactivity on the filter is quantified using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand. The percentage of specific binding inhibition is calculated, and Ki (inhibitory constant) values are determined from IC50 values using the Cheng-Prusoff equation.
Visualizations
Experimental Workflow for Selectivity Profiling
Caption: Workflow for determining the selectivity profile of a test compound.
Hypothetical Signaling Pathway Modulation
Caption: Hypothetical modulation of the 5-HT2A receptor signaling pathway.
Benchmarking 1-Acetyl-6-bromo-1,2,3,4-tetrahydroquinoline against standard compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the potential bioactivity of 1-Acetyl-6-bromo-1,2,3,4-tetrahydroquinoline. Due to a lack of direct experimental data for this specific compound in publicly available literature, this document benchmarks its anticipated performance against well-established standard compounds in two key therapeutic areas: acetylcholinesterase (AChE) inhibition and neuroprotection. The rationale for selecting these areas is based on the known pharmacological activities of the tetrahydroquinoline scaffold and its derivatives.[1][2][3]
This guide is intended to serve as a foundational resource for initiating research and facilitating the design of experiments to characterize this novel compound.
Section 1: Benchmarking as a Potential Acetylcholinesterase Inhibitor
The inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a primary therapeutic strategy for Alzheimer's disease.[4] Tetrahydroquinoline derivatives have been explored as potential AChE inhibitors.[1]
Standard Compound for Comparison: Donepezil
Donepezil is a market-leading, reversible AChE inhibitor used for the symptomatic treatment of Alzheimer's disease.[5][6] Its potency is well-characterized, making it an ideal benchmark.
Comparative Quantitative Data
The following table presents the established inhibitory concentration (IC50) for Donepezil. Future experimental data for this compound should be compared against these values.
| Compound | Target Enzyme | IC50 Value (nM) | Notes |
| This compound | Acetylcholinesterase (AChE) | Data Not Available | Predicted to have inhibitory activity based on scaffold analysis. |
| Donepezil | Human AChE | 7.6 - 41 | IC50 values can vary based on experimental conditions and enzyme source.[7] |
Experimental Protocol: Ellman's Method for AChE Inhibition Assay
This spectrophotometric assay is the standard method for measuring AChE activity and the inhibitory potential of test compounds.[4][8]
Principle: The assay quantifies the activity of AChE by measuring the hydrolysis of acetylthiocholine (ATCh). The product, thiocholine, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is detected spectrophotometrically at 412 nm.[8][9] The rate of color formation is proportional to enzyme activity.
Materials:
-
Acetylcholinesterase (from human erythrocytes or Electrophorus electricus)
-
Acetylthiocholine iodide (ATCh)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Test compound (this compound)
-
Reference compound (Donepezil)
-
96-well microplate and microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of the test compound, Donepezil, ATCh, and DTNB in the appropriate buffer.
-
Assay Mixture: In a 96-well plate, add the following in order: phosphate buffer, a solution of the test inhibitor at various concentrations, and the AChE enzyme solution.
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add ATCh and DTNB to each well to start the reaction.
-
Kinetic Measurement: Immediately measure the absorbance at 412 nm using a microplate reader.[10] Continue to take readings at regular intervals (e.g., every minute) for 10-15 minutes.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. The percentage of inhibition is determined using the formula: % Inhibition = [(Rate of control - Rate of test) / Rate of control] x 100.
-
IC50 Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value is the concentration that causes 50% inhibition of AChE activity, determined from the dose-response curve.[11]
Visualizations: AChE Inhibition and Experimental Workflow
Section 2: Benchmarking as a Potential Neuroprotective Agent
Neuroprotective agents aim to prevent or slow down neuronal cell death, a hallmark of acute injuries like stroke and chronic neurodegenerative diseases.[12] The tetrahydroquinoline scaffold is present in compounds investigated for neuroprotective effects.[1]
Standard Compound for Comparison: Edaravone
Edaravone is a potent free-radical scavenger clinically used to treat acute ischemic stroke and amyotrophic lateral sclerosis (ALS).[13] It mitigates neuronal damage by reducing oxidative stress.
Comparative Quantitative Data
The following table summarizes representative quantitative data for Edaravone's neuroprotective effects. The half-maximal effective concentration (EC50) is a common metric, representing the concentration at which 50% of the maximum protective effect is observed.[14][15]
| Compound | In Vitro Model | Endpoint | EC50 / Effective Concentration |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| Edaravone | H2O2-induced neurotoxicity in motor neurons | Neurite Damage Reduction | Significant protection observed |
| Edaravone | Oxygen-Glucose Deprivation (OGD) | Cell Viability | Neuroprotective effects demonstrated |
Note: Direct EC50 values for Edaravone can be highly model-dependent. The table indicates demonstrated efficacy in relevant assays.
Experimental Protocol: In Vitro Neuroprotection Assay (MTT Assay)
This protocol assesses the ability of a test compound to protect neuronal cells from a toxic insult, such as oxidative stress or excitotoxicity.[16]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to measure cell metabolic activity, which serves as an indicator of cell viability.[17][18] Viable cells contain mitochondrial dehydrogenases that convert the yellow MTT into a purple formazan product. The amount of formazan, measured by absorbance, is proportional to the number of living cells.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y) or primary neurons
-
Cell culture medium and supplements
-
Test compound (this compound)
-
Reference compound (Edaravone)
-
Neurotoxic agent (e.g., Hydrogen Peroxide (H₂O₂), Glutamate, or use Oxygen-Glucose Deprivation (OGD) conditions)[19][20][21]
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates and microplate reader
Procedure:
-
Cell Culture: Seed neuronal cells in a 96-well plate and allow them to adhere and grow for 24 hours.
-
Pre-treatment: Treat the cells with various concentrations of the test compound or Edaravone for a specified period (e.g., 1-2 hours).
-
Induction of Neuronal Injury: Expose the cells to a neurotoxic agent (e.g., H₂O₂) for a duration determined by optimization experiments (e.g., 24 hours). Alternatively, induce injury using an OGD model by replacing the normal culture medium with a glucose-free medium and placing the cells in a hypoxic chamber.[22]
-
MTT Addition: After the injury period, add MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the control (untreated, non-injured cells). Plot cell viability against the logarithm of the compound concentration to determine the EC50 value.
Visualizations: Neuroprotective Pathway and Experimental Workflow
Conclusion
While direct experimental evidence for the biological activity of this compound is not yet available, its structural similarity to known bioactive molecules suggests potential as both an acetylcholinesterase inhibitor and a neuroprotective agent. This guide provides the necessary framework, standard comparators, and detailed experimental protocols to rigorously test these hypotheses. The presented data tables and workflows offer a clear path for researchers to generate robust, comparable data, thereby elucidating the therapeutic potential of this novel compound.
References
- 1. ajrconline.org [ajrconline.org]
- 2. The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of a novel radiometric method to assess the inhibitory effect of donepezil on acetylcholinesterase activity in minimally diluted tissue samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 9. New findings about Ellman's method to determine cholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. benchchem.com [benchchem.com]
- 12. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. EC50 - Wikipedia [en.wikipedia.org]
- 15. Explain what is EC50? [synapse.patsnap.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. broadpharm.com [broadpharm.com]
- 19. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 20. In vitro oxygen-glucose deprivation to study ischemic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. innoprot.com [innoprot.com]
- 22. In Vitro Oxygen-Glucose Deprivation to Study Ischemic Cell Death | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
Proper Disposal of 1-Acetyl-6-bromo-1,2,3,4-tetrahydroquinoline: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. 1-Acetyl-6-bromo-1,2,3,4-tetrahydroquinoline, a halogenated organic compound, requires specific disposal procedures due to its potential hazards. This guide provides essential, step-by-step information for its safe disposal, ensuring compliance and minimizing environmental impact.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is crucial to handle this compound with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles, a laboratory coat, and chemical-resistant gloves. All handling of this compound should be conducted in a well-ventilated area or a chemical fume hood to avoid the inhalation of any dust or vapors.
In the event of a spill, it should be contained using an inert absorbent material such as sand or silica gel. The absorbed material should then be collected and placed in a suitable, closed container for disposal.
Waste Classification and Segregation
As a halogenated organic compound, this compound must be segregated from other chemical waste streams. It is imperative not to mix this waste with non-halogenated organic solvents or aqueous waste.
| Waste Category | Examples | Disposal Container |
| Halogenated Organic Waste | This compound, Chloroform, Dichloromethane | Designated, labeled, and sealed container for halogenated organic waste.[1] |
| Non-Halogenated Organic Waste | Acetone, Ethanol, Hexane | Designated, labeled, and sealed container for non-halogenated organic waste.[1] |
| Aqueous Waste | Dilute acid/base solutions (neutralized) | Designated container for aqueous waste.[1] |
Step-by-Step Disposal Procedure
The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service.[1] Laboratories must adhere to their institution's specific waste management protocols and local, state, and federal regulations.
Experimental Protocol for Preparing Waste for Disposal:
-
Container Selection: Choose a chemically resistant container with a secure, leak-proof lid. The container must be clearly labeled as "Halogenated Organic Waste" and should list this compound as a component.[1]
-
Waste Collection: Carefully transfer the waste this compound, including any contaminated materials such as absorbent pads or disposable labware, into the designated waste container. Avoid overfilling the container; it is generally recommended not to exceed 80% of its capacity.[1]
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.[1]
-
Documentation: Maintain a detailed log of the waste, including the chemical name, quantity, and date of accumulation.[1]
-
Professional Disposal: Arrange for the pickup and disposal of the waste by a certified hazardous waste management company. Provide them with the complete documentation of the waste contents.[1]
Disposal Workflow
References
Personal protective equipment for handling 1-Acetyl-6-bromo-1,2,3,4-tetrahydroquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling, use, and disposal of 1-Acetyl-6-bromo-1,2,3,4-tetrahydroquinoline (CAS No. 22190-40-5). The following procedures are based on the known hazards of structurally similar compounds and general best practices for laboratory safety. It is highly recommended to obtain and consult the specific Safety Data Sheet (SDS) from your supplier for complete safety and handling information.[1][2][3]
Personal Protective Equipment (PPE)
Due to the potential for skin, eye, and respiratory irritation based on data from similar brominated tetrahydroquinoline derivatives, a comprehensive suite of personal protective equipment is mandatory.[4][5][6] The following table summarizes the required PPE for handling this compound.
| Protection Type | Required PPE | Specifications & Rationale |
| Eye and Face Protection | Safety Goggles and Face Shield | Goggles must be worn to protect against splashes. A face shield provides an additional layer of protection for the entire face, especially when handling larger quantities or during procedures with a higher risk of splashing. |
| Hand Protection | Chemical-Resistant Gloves (Nitrile) | Nitrile gloves offer good resistance to a range of chemicals. It is recommended to double-glove for added protection. Gloves should be inspected before use and changed immediately if contaminated or torn. |
| Body Protection | Laboratory Coat and Chemical-Resistant Apron | A fully buttoned laboratory coat should be worn at all times. For procedures with a significant risk of splashes, a chemical-resistant apron should be worn over the lab coat. |
| Respiratory Protection | Fume Hood or Respirator | All handling of solid and dissolved forms of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used. |
| Foot Protection | Closed-Toe Shoes | Shoes that fully cover the feet are required to protect against spills. |
Operational Plan: Safe Handling Protocol
Adherence to a strict, step-by-step operational protocol is essential to minimize exposure and ensure a safe working environment.
1. Preparation and Engineering Controls:
-
Ensure a certified chemical fume hood is operational and available for use.
-
Verify that an eyewash station and safety shower are accessible and unobstructed.
-
Prepare all necessary equipment and reagents before handling the compound.
-
Designate a specific area within the fume hood for the handling of this compound.
2. Handling the Compound:
-
Don all required personal protective equipment as outlined in the table above.
-
Dispense the solid compound carefully to avoid generating dust.
-
If preparing a solution, add the solid to the solvent slowly to prevent splashing.
-
Keep all containers with the compound sealed when not in use.
3. Spill and Emergency Procedures:
-
Small Spills: In the event of a small spill within the fume hood, absorb the material with a non-reactive absorbent material (e.g., vermiculite, sand). Place the contaminated absorbent into a sealed, labeled waste container. Clean the spill area with an appropriate solvent.
-
Large Spills: Evacuate the immediate area and alert laboratory personnel. If safe to do so, contain the spill to prevent it from spreading. Follow your institution's emergency procedures for large chemical spills.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4]
Disposal Plan
Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: As a halogenated organic compound, all waste containing this compound must be collected in a designated, labeled hazardous waste container for halogenated organic waste.
-
Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, pipette tips, and absorbent paper, must be disposed of in the same designated halogenated waste container.
-
Empty Containers: "Empty" containers that held the compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as halogenated organic waste. The rinsed container can then be disposed of according to your institution's guidelines for chemical containers.
-
Disposal Method: All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this chemical down the drain or in regular trash.
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for safely handling this compound from receipt to disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 2. bjoka-vip.com [bjoka-vip.com]
- 3. appchemical.com [appchemical.com]
- 4. fishersci.com [fishersci.com]
- 5. 6-Bromo-1,2,3,4-tetrahydroquinoline | C9H10BrN | CID 4715029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 6-Bromo-1,2,3,4-tetrahydroisoquinoline | C9H10BrN | CID 15885183 - PubChem [pubchem.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
